NVP-DPP728
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
247016-69-9 |
|---|---|
Molecular Formula |
C15H18N6O |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
6-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]ethylamino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H18N6O/c16-8-12-3-4-14(20-10-12)19-6-5-18-11-15(22)21-7-1-2-13(21)9-17/h3-4,10,13,18H,1-2,5-7,11H2,(H,19,20)/t13-/m0/s1 |
InChI Key |
VFFZWMWTUSXDCB-ZDUSSCGKSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N |
Canonical SMILES |
C1CC(N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NVP-728; DPP-728; NVP-DPP-728; NVP-728; DPP-728; NVP-DPP-728; DPP-728 HCl; DPP-728 dihydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of NVP-DPP728 on Dipeptidyl Peptidase-IV
Executive Summary
Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP).[1][2][3] Inhibition of this enzyme is a validated therapeutic strategy for the management of type 2 diabetes.[1][4][5] NVP-DPP728 is a potent, selective, and slow-binding inhibitor of DPP-IV.[4][6] This document provides a comprehensive technical overview of its mechanism of action, inhibition kinetics, physiological effects, and the experimental protocols used for its characterization. This compound acts via a two-step, reversible mechanism, forming a nitrile-dependent complex with the enzyme that exhibits transition-state characteristics.[4] This interaction prevents the degradation of GLP-1, thereby enhancing glucose-dependent insulin secretion and improving glucose tolerance.[5][7]
Core Mechanism of Action
This compound (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine) is distinguished by its unique mode of DPP-IV inhibition. It is not a simple competitive inhibitor but rather engages the enzyme through a more complex, multi-step process.
Key Mechanistic Features:
-
Slow-Binding Inhibition: this compound exhibits time-dependent inhibition, characteristic of a slow-binding mechanism where an initial enzyme-inhibitor complex (EI) slowly isomerizes to a more tightly bound complex (EI*).[4]
-
Reversibility: Despite its high potency and slow dissociation, the inhibition is reversible. The dissociation half-life (t½) is approximately 10 minutes.[4]
-
Nitrile-Dependent Interaction: The mechanism is critically dependent on the cyanopyrrolidine moiety. The nitrile group at the 2-pyrrolidine position, specifically in the L-configuration, is essential for maximal inhibitory activity.[4] It is believed to form a novel, reversible, covalent complex with the catalytic serine residue (Ser630) in the DPP-IV active site.
-
Two-Step Inhibition Model: The kinetic data for this compound are consistent with a two-step inhibition mechanism, suggesting the formation of an initial encounter complex followed by the formation of a more stable, tightly-bound complex.[4]
Inhibition Kinetics and Potency
The potency of this compound has been extensively characterized using kinetic studies. Unlike the half-maximal inhibitory concentration (IC50), which is dependent on experimental conditions, the inhibition constant (Ki) represents an intrinsic measure of affinity.[8][9] this compound is a highly potent inhibitor with kinetic parameters in the low nanomolar range.
| Parameter | Value | Species | Conditions | Reference |
| Ki | 11 nM | Human | Amidolytic Activity Assay | [4][6] |
| Kd | 12 nM | Bovine | Radioligand Binding Assay | [4] |
| k_on_ | 1.3 x 10⁵ M⁻¹s⁻¹ | Human | Amidolytic Activity Assay | [4] |
| k_off_ | 1.3 x 10⁻³ s⁻¹ | Human | Amidolytic Activity Assay | [4] |
| k_off_ | 1.0 x 10⁻³ s⁻¹ | Bovine | In the absence of substrate | [4] |
| Dissociation t½ | ~10 min | Bovine | - | [4] |
Table 1: Quantitative Inhibition Data for this compound against DPP-IV
Physiological Signaling Pathway
The therapeutic effect of this compound is a direct consequence of its potent and specific inhibition of DPP-IV. By blocking the enzyme, this compound protects endogenous incretin hormones from rapid degradation.[5][10]
-
Incretin Release: Following a meal, L-cells in the intestine release active GLP-1 (7-36 amide).[3]
-
DPP-IV Action (Uninhibited): In the absence of an inhibitor, DPP-IV rapidly cleaves GLP-1 into its inactive form, GLP-1 (9-36 amide), with a circulating half-life of only 1-2 minutes.[5][10]
-
This compound Intervention: this compound binds to and inhibits DPP-IV, preventing the degradation of active GLP-1.[5][6]
-
Downstream Effects: The resulting increase in circulating levels of active GLP-1 potentiates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells, leading to improved glycemic control.[1][3][5]
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 4. This compound (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of dipeptidyl peptidase IV with this compound increases plasma GLP-1 (7-36 amide) concentrations and improves oral glucose tolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Ace Therapeutics [acetherapeutics.com]
- 7. researchgate.net [researchgate.net]
- 8. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions - PMC [pmc.ncbi.nlm.nih.gov]
NVP-DPP728: A Comprehensive Technical Guide on its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability profile of NVP-DPP728, a potent and selective dipeptidyl peptidase-IV (DPP-IV) inhibitor. Understanding these fundamental physicochemical properties is critical for the design and execution of preclinical and clinical studies, formulation development, and ensuring the overall quality and efficacy of this compound as a potential therapeutic agent. While specific quantitative data for this compound in various conditions is not extensively available in the public domain, this guide synthesizes the known information and presents standardized experimental protocols for determining these crucial parameters.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dissolution rate. This compound is available as a dihydrochloride salt, which generally enhances aqueous solubility.
Reported Solubility Data
Available data indicates that this compound dihydrochloride exhibits good solubility in aqueous and common organic solvents.
| Solvent | Reported Solubility |
| Water | Soluble up to 100 mM |
| Dimethyl Sulfoxide (DMSO) | Soluble up to 100 mM |
It is important to note that solubility can be influenced by factors such as pH, temperature, and the presence of excipients. The provided data should be considered as a general guideline.
Experimental Protocol: Kinetic Solubility Assay
To determine the aqueous solubility of this compound under physiological conditions, a kinetic solubility assay is a common high-throughput method. This protocol outlines a general procedure.
Objective: To determine the kinetic solubility of this compound in a buffered aqueous solution.
Materials:
-
This compound dihydrochloride
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplates (UV-transparent for spectrophotometric method)
-
Automated liquid handler or multichannel pipettes
-
Plate shaker
-
Spectrophotometer or nephelometer
-
Centrifuge with a plate rotor (for spectrophotometric method)
Procedure:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the this compound stock solution with DMSO to create a range of concentrations.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a corresponding well in a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This creates a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at room temperature (or a specified temperature, e.g., 37°C) for a defined period (e.g., 2 hours) with gentle shaking.
-
Measurement:
-
Nephelometric Method: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed indicates the limit of solubility.
-
Spectrophotometric Method: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate. Measure the absorbance of the supernatant at the λmax of this compound. The concentration is determined from a standard curve of this compound in DMSO/PBS. The highest concentration that remains in solution is the kinetic solubility.
-
Workflow for Kinetic Solubility Assay:
Caption: Workflow for determining the kinetic solubility of this compound.
Stability Profile
Assessing the chemical stability of this compound is crucial for determining its shelf-life, identifying potential degradation products, and developing a stable formulation. While specific degradation pathways for this compound have not been detailed in publicly available literature, a forced degradation study according to ICH guidelines is the standard approach to investigate its stability.
General Storage Recommendations
Based on information from commercial suppliers, the following storage conditions are recommended:
| Form | Recommended Storage Temperature |
| Solid (Powder) | -20°C |
| In Solvent | -80°C (up to 6 months), -20°C (up to 1 month) |
It is advisable to protect the compound from light and moisture.
Experimental Protocol: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound dihydrochloride
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector
-
C18 HPLC column
-
pH meter
-
Oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at room temperature or a slightly elevated temperature.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Store the solid this compound and the stock solution in an oven at an elevated temperature (e.g., 70°C).
-
Photostability: Expose the solid this compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At various time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
HPLC Method Development: Develop a stability-indicating HPLC method capable of separating the parent this compound peak from all degradation product peaks. This typically involves optimizing the mobile phase composition, gradient, flow rate, and column temperature.
-
Data Analysis:
-
Calculate the percentage degradation of this compound under each condition.
-
Identify and characterize the major degradation products using techniques such as LC-MS/MS and NMR.
-
Determine the degradation kinetics (e.g., zero-order, first-order) for each stress condition.
-
Logical Flow for a Forced Degradation Study:
Caption: Logical workflow for a forced degradation study of this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the DPP-IV enzyme. DPP-IV is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, this compound increases the circulating levels of active GLP-1 and GIP.
These incretin hormones then bind to their respective receptors on pancreatic β-cells, initiating a signaling cascade that potentiates glucose-dependent insulin secretion. The primary downstream signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which in turn promote the exocytosis of insulin-containing granules.
DPP-IV Inhibition and Downstream Signaling in Pancreatic β-Cells:
Caption: Signaling pathway of this compound in pancreatic β-cells.
This in-depth technical guide provides a foundational understanding of the solubility and stability of this compound. While specific experimental data is limited in the public domain, the provided protocols offer a robust framework for researchers to determine these critical parameters in their own laboratories. A thorough characterization of the solubility and stability profile is an indispensable step in the continued development of this compound as a potential therapeutic agent.
The Discovery and Development of NVP-DPP728: A Potent and Selective DPP-IV Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-DPP728, chemically known as 1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine, is a potent and selective, slow-binding inhibitor of dipeptidyl peptidase IV (DPP-IV). Its development as a therapeutic agent for type 2 diabetes stemmed from the understanding that inhibiting DPP-IV could potentiate the action of incretin hormones, such as glucagon-like peptide-1 (GLP-1), leading to enhanced glucose-dependent insulin secretion. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound. It includes detailed experimental protocols for cornerstone assays, a summary of its in vitro and in vivo pharmacological properties, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: The Rationale for DPP-IV Inhibition
Dipeptidyl peptidase IV (DPP-IV), also known as CD26, is a serine protease that plays a critical role in glucose homeostasis. It is responsible for the rapid degradation and inactivation of several peptide hormones, most notably the incretins GLP-1 and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and act on pancreatic β-cells to stimulate insulin secretion in a glucose-dependent manner. By cleaving the N-terminal dipeptide from active GLP-1 (7-36) amide to yield the inactive GLP-1 (9-36) amide, DPP-IV curtails the beneficial metabolic effects of this hormone.[1][2]
The discovery that inhibition of DPP-IV could prolong the activity of endogenous incretins provided a novel therapeutic strategy for the management of type 2 diabetes. This compound emerged from research efforts to identify small molecule inhibitors of DPP-IV with high potency and selectivity.
Mechanism of Action of this compound
This compound is a competitive and reversible inhibitor of DPP-IV.[3] Its mechanism of action is centered on the potentiation of the incretin pathway. By inhibiting DPP-IV, this compound prevents the degradation of active GLP-1. The resulting increase in circulating levels of active GLP-1 leads to the stimulation of the GLP-1 receptor on pancreatic β-cells. This, in turn, initiates a cascade of intracellular signaling events that augment glucose-stimulated insulin synthesis and secretion.[1]
Signaling Pathway of GLP-1 Receptor Activation
The binding of GLP-1 to its G-protein coupled receptor (GPCR) on pancreatic β-cells activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4] Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).[4] These downstream effectors mediate the insulinotropic effects of GLP-1 through multiple mechanisms, including the closure of ATP-sensitive potassium (KATP) channels, leading to membrane depolarization and an influx of calcium (Ca2+), which ultimately triggers the exocytosis of insulin-containing granules.[5][6] PKA also phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB), which promotes the expression of genes involved in insulin biosynthesis and β-cell proliferation and survival.[7]
Data Presentation
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Enzyme Inhibition Kinetics of this compound and Analogs
| Compound | Ki (nM) | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | Kd (nM) |
| This compound (S-enantiomer) | 11 | 1.3 x 10⁵ | 1.3 x 10⁻³ | 12 |
| D-antipode | ~5500 | Not Reported | 1.5 x 10⁻³ | Not Reported |
| des-cyano analog | >300,000 | Not Reported | Not Reported | Not Reported |
| amide analog | 5600 | Not Reported | Not Reported | Not Reported |
| Data sourced from Hughes et al., 1999.[8] |
Table 2: In Vivo Effects of this compound in Obese Zucker Rats
| Parameter | Vehicle Control | This compound (10 µmol/kg) |
| Fasting Plasma Glucose (mmol/L) | 4.4 ± 0.1 | 4.1 ± 0.2 |
| Glucose AUC (mmol/L · min) | 1674 ± 462 | 209 ± 24 |
| Early Phase Insulin Response | Blunted | Significantly Amplified |
| Plasma GLP-1 (7-36) amide | Rapidly degraded | Degradation completely prevented |
| Data are presented as mean ± SEM. AUC refers to the area under the curve during an oral glucose tolerance test.[2] |
Experimental Protocols
In Vitro DPP-IV Inhibition Assay
This protocol describes a representative fluorometric assay to determine the inhibitory activity of this compound against DPP-IV.
Materials:
-
Recombinant human DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: 50 mM HEPES, pH 7.8, containing 80 mM MgCl₂, 140 mM NaCl, and 1% BSA
-
This compound stock solution in DMSO
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer from the DMSO stock solution.
-
In a 96-well plate, add 25 µL of the diluted this compound solutions or vehicle (for control wells) to triplicate wells.
-
Add 25 µL of diluted DPP-IV enzyme solution to all wells except for the blank (no enzyme) wells.
-
Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells. The final concentration of the substrate is typically around 40 µM.
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes.
-
The rate of increase in fluorescence is proportional to the DPP-IV activity.
-
Calculate the percentage inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.[9][10]
In Vivo Oral Glucose Tolerance Test (OGTT) in Obese Zucker Rats
This protocol outlines the procedure for an OGTT in a rat model of insulin resistance to evaluate the in vivo efficacy of this compound.
Animals:
-
Male obese (fa/fa) Zucker rats
-
Fasted overnight (approximately 16 hours) with free access to water.
Procedure:
-
Administer this compound (e.g., 10 µmol/kg) or vehicle (e.g., carboxymethylcellulose) orally to the fasted rats.
-
After a specified time (e.g., 30 minutes), collect a baseline blood sample (t=0) from the tail vein.
-
Administer an oral glucose challenge (e.g., 2 g/kg body weight).
-
Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose concentrations immediately using a glucometer.
-
Centrifuge the blood samples to separate plasma and store at -80°C for subsequent analysis of insulin and active GLP-1 levels using specific ELISA kits.
-
Plot the blood glucose concentrations over time to generate glucose excursion curves.
-
Calculate the area under the curve (AUC) for glucose to quantify the overall glycemic response.[2]
Synthesis of this compound
While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available, the literature describes both solution-phase and solid-phase synthetic approaches. A solid-phase synthesis is suitable for the rapid generation of analogs. One described method involves the use of a resin-bound precursor which is sequentially reacted with the necessary building blocks. The final compound is then cleaved from the resin. For instance, a resin can be deprotected and condensed with N-Fmoc-L-proline. Subsequent deprotection and condensation with 2-bromoacetic acid, followed by reaction with 6-(2-aminoethylamino)pyridine-3-carbonitrile, and final cleavage from the resin yields this compound.[3]
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of DPP-IV that demonstrates significant efficacy in preclinical models of type 2 diabetes. Its development has been a key step in validating DPP-IV as a therapeutic target. The in vitro data clearly show its high affinity and slow-binding kinetics, while in vivo studies in animal models confirm its ability to improve glucose tolerance by potentiating the incretin axis. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of diabetes and metabolic diseases. Further investigation into the clinical utility and long-term effects of DPP-IV inhibitors continues to be an active area of research.
References
- 1. Inhibition of dipeptidyl peptidase IV with this compound increases plasma GLP-1 (7-36 amide) concentrations and improves oral glucose tolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]
In-Depth Technical Guide: Binding Kinetics of NVP-DPP728 to Dipeptidyl Peptidase-IV
This technical guide provides a comprehensive overview of the binding kinetics of NVP-DPP728, a potent and selective inhibitor, to its target enzyme, Dipeptidyl Peptidase-IV (DPP-IV). This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology who are interested in the detailed molecular interactions and experimental procedures related to this compound.
Core Concepts
Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[1][2][3] Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes mellitus.[1][4] this compound, chemically identified as (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine), is a slow-binding inhibitor of DPP-IV.[5] Its mechanism of action involves the formation of a reversible, nitrile-dependent complex with the enzyme, exhibiting transition state characteristics.[5]
Quantitative Binding Kinetics Data
The binding affinity and kinetics of this compound to DPP-IV have been characterized, revealing a high-affinity interaction with slow dissociation properties. The quantitative data from studies on human and bovine DPP-IV are summarized in the table below.
| Parameter | Value | Species/Conditions |
| Ki | 11 nM | Human DPP-IV |
| kon | 1.3 x 105 M-1s-1 | Human DPP-IV |
| koff | 1.3 x 10-3 s-1 | Human DPP-IV |
| Kd | 12 nM | Bovine Kidney DPP-IV ([14C]-NVP-DPP728) |
| koff | 1.0 x 10-3 s-1 | Bovine Kidney DPP-IV (in the absence of H-Gly-Pro-AMC) |
| koff | 1.6 x 10-3 s-1 | Bovine Kidney DPP-IV (in the presence of 200 µM H-Gly-Pro-AMC) |
| Dissociation t1/2 | ~10 min | Bovine Kidney DPP-IV |
Experimental Protocols
The determination of the binding kinetics of this compound to DPP-IV involves specific and sensitive enzymatic assays. The following sections detail the methodologies employed in the key experiments.
DPP-IV Inhibition Assay
The inhibitory activity of this compound on DPP-IV is assessed by measuring the reduction in the enzyme's amidolytic activity.
Materials:
-
Purified human or bovine DPP-IV
-
This compound
-
Fluorogenic substrate: H-Gly-Pro-AMC
-
Assay Buffer (e.g., HEPES buffer at pH 7.8)
-
96-well plates (black plates for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the purified DPP-IV enzyme to each well.
-
Add the different concentrations of this compound to the wells and incubate for a defined period to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate H-Gly-Pro-AMC to each well.
-
Monitor the fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 340Ex/460Em).[6]
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable nonlinear regression model. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.[7]
Determination of Association (kon) and Dissociation (koff) Rate Constants
The slow-binding nature of this compound requires specific experimental setups to determine the on and off-rates.
For kon:
-
Pre-incubate DPP-IV and this compound for varying periods.
-
At each time point, initiate the reaction by adding the substrate.
-
The progress of inhibition is monitored, and the apparent first-order rate constant for the onset of inhibition is determined at each inhibitor concentration.
-
The kon is then calculated from the slope of the plot of the apparent rate constant versus the inhibitor concentration.
For koff:
-
Pre-incubate DPP-IV with a saturating concentration of this compound to form the enzyme-inhibitor complex.
-
Rapidly dilute the complex into a solution containing a high concentration of the substrate.
-
Monitor the return of enzymatic activity over time as the inhibitor dissociates from the enzyme.
-
The dissociation rate constant (koff) is determined by fitting the data to a first-order exponential decay equation.[5]
Visualizations
The following diagrams illustrate the experimental workflow and the proposed binding mechanism of this compound to DPP-IV.
Caption: Experimental workflow for DPP-IV inhibition assay.
Caption: Proposed two-step inhibition mechanism of this compound.
Mechanism of Action
This compound inhibits DPP-IV through a two-step mechanism.[5] Initially, the inhibitor rapidly forms a non-covalent encounter complex (EI) with the enzyme. This is followed by a slower isomerization to a more stable, reversible, nitrile-dependent complex (EI*). This two-step process is consistent with the observed slow-binding kinetics. The nitrile functionality at the 2-pyrrolidine position of this compound is crucial for its high inhibitory potency.[5] The dissociation of the inhibitor from this stable complex is slow, leading to a prolonged duration of action.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 3. Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of dipeptidyl peptidase IV with this compound increases plasma GLP-1 (7-36 amide) concentrations and improves oral glucose tolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. diabetesjournals.org [diabetesjournals.org]
The Structure-Activity Relationship of NVP-DPP728: A Deep Dive into a Potent DPP-IV Inhibitor
For Immediate Release
SUMMIT, NJ – November 20, 2025 – This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of NVP-DPP728, a potent and selective dipeptidyl peptidase-IV (DPP-IV) inhibitor. Developed for researchers, scientists, and professionals in drug development, this document details the molecular features governing the inhibitory activity of this compound and its analogues, outlines key experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
This compound, chemically known as 1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine, is a reversible and nitrile-dependent inhibitor of DPP-IV.[1][2] The inhibition of this enzyme plays a crucial role in the management of type 2 diabetes by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1).[1][3] This, in turn, potentiates insulin release in a glucose-dependent manner.[1][3]
Core Structure-Activity Relationship Insights
The potent inhibitory activity of this compound is intrinsically linked to its specific chemical architecture. SAR studies have pinpointed the cyanopyrrolidine moiety as a critical component for high-affinity binding to the DPP-IV active site.
Key findings from SAR studies indicate:
-
The Essential Role of the Cyanopyrrolidine Moiety: The (S)-2-cyanopyrrolidine group is paramount for the inhibitory activity of this compound. The nitrile functionality is believed to form a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-IV.
-
Stereochemistry is Crucial: The (S)-configuration of the cyanopyrrolidine ring is essential for optimal binding. The corresponding (R)-enantiomer (D-antipode) exhibits a dramatic loss of potency, being approximately 500-fold less active than this compound.[2]
-
Impact of the Nitrile Group: Removal of the nitrile group (des-cyano analogue) or its replacement with an amide functionality leads to a significant reduction in inhibitory activity, with Ki values increasing to the micromolar range.[2] This underscores the critical role of the nitrile in the mechanism of inhibition.
Quantitative Analysis of this compound and Analogues
The following table summarizes the quantitative data on the inhibitory potency of this compound and its key analogues against human DPP-IV.
| Compound Name | Modification | DPP-IV Inhibition Ki (nM) | Fold Change vs. This compound |
| This compound | None (Parent Compound) | 11 [1][2][4] | 1 |
| D-antipode | (R)-configuration of cyanopyrrolidine | ~5500 | ~500-fold less potent |
| Des-cyano analogue | Nitrile group removed | >5600 | >500-fold less potent |
| Amide analogue | Nitrile group replaced with amide | >300,000 | >27,000-fold less potent |
Mechanism of Action: DPP-IV Inhibition
This compound functions by inhibiting the enzymatic activity of DPP-IV, a serine protease that cleaves N-terminal dipeptides from various substrates, including the incretin hormone GLP-1. By blocking this degradation, this compound effectively increases the circulating levels of active GLP-1. This leads to enhanced glucose-dependent insulin secretion, suppression of glucagon release, and ultimately, improved glycemic control.
Mechanism of DPP-IV Inhibition by this compound.
Experimental Protocols
A detailed methodology for determining the in vitro inhibitory activity of this compound and its analogues against DPP-IV is provided below. This protocol is based on a fluorometric assay that measures the cleavage of a synthetic DPP-IV substrate.
In Vitro DPP-IV Inhibition Assay Protocol
-
Materials and Reagents:
-
Recombinant human DPP-IV enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
This compound and analogue compounds
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Compound Preparation:
-
Prepare stock solutions of this compound and its analogues in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in assay buffer to achieve a range of desired concentrations for IC50 determination.
-
-
Assay Procedure:
-
Add a defined amount of recombinant human DPP-IV enzyme to each well of a 96-well plate.
-
Add the serially diluted compounds to the respective wells. Include a positive control (a known DPP-IV inhibitor) and a negative control (vehicle).
-
Incubate the enzyme and compound mixture at a controlled temperature (e.g., 37°C) for a specified pre-incubation period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear phase of the fluorescence progress curves.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation, especially for reversible competitive inhibitors.
-
Workflow for the in vitro DPP-IV inhibition assay.
Conclusion
The structure-activity relationship of this compound highlights the critical importance of the (S)-2-cyanopyrrolidine moiety for its potent and selective inhibition of DPP-IV. This understanding, supported by quantitative data and detailed experimental protocols, provides a solid foundation for the rational design of novel DPP-IV inhibitors with improved therapeutic profiles for the treatment of type 2 diabetes.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abcam.cn [abcam.cn]
- 4. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
An In-Depth Technical Guide to NVP-DPP728: A Potent Dipeptidyl Peptidase IV Inhibitor
This technical guide provides a comprehensive overview of NVP-DPP728, a potent and selective dipeptidyl peptidase IV (DPP-IV) inhibitor. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and experimental application of this compound. This document details its chemical properties, mechanism of action, key quantitative data, and relevant experimental protocols.
Chemical and Physical Properties
This compound is a nitrile-containing compound that exists as a free base and a dihydrochloride salt. The presence of the nitrile functionality is crucial for its potent inhibitory activity.
| Property | This compound (Free Base) | This compound Dihydrochloride |
| CAS Number | 247016-69-9[1][2][3] | 207556-62-5 |
| Molecular Formula | C15H18N6O[2][4] | C15H18N6O·2HCl[1] |
| Molecular Weight | 298.34 g/mol [2] | 371.27 g/mol [1] |
Mechanism of Action
This compound is a potent, selective, and reversible slow-binding inhibitor of dipeptidyl peptidase IV (DPP-IV). DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).
The primary mechanism of action of this compound involves the inhibition of DPP-IV, which in turn prevents the degradation of GLP-1.[2] This leads to an increase in the circulating levels of active GLP-1. Elevated GLP-1 levels stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells. The overall effect is improved glycemic control, particularly in response to a meal.
Signaling Pathway of this compound Action
Quantitative Data
This compound exhibits high potency and selectivity for DPP-IV. The following tables summarize key in vitro and in vivo findings.
In Vitro DPP-IV Inhibition
| Parameter | Value | Species | Enzyme Source | Reference |
| K_i | 11 nM | Human | --- | |
| IC_50 | 14 nM | --- | --- | |
| k_on | 1.3 x 10^5 M⁻¹s⁻¹ | Human | --- | |
| k_off | 1.3 x 10⁻³ s⁻¹ | Human | --- | |
| K_d | 12 nM | Bovine | Kidney | |
| Selectivity | >15,000-fold over DPP-II | --- | --- |
In Vivo Efficacy in Animal Models
| Animal Model | Dose | Route | Effect | Reference |
| Obese Zucker rats | 3.72 mg/kg | p.o. | Increased plasma GLP-1, improved oral glucose tolerance | |
| Aged Wistar and F344 rats | 10 mmol/kg | p.o. | Ameliorated early insulin response and glucose tolerance | |
| ZDF rats | --- | --- | Sustained improvement in glucose tolerance |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published studies and are intended to serve as a guide for researchers.
In Vitro DPP-IV Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound on DPP-IV.
Materials:
-
Human recombinant DPP-IV
-
DPP-IV substrate: H-Gly-Pro-7-amino-4-methylcoumarin (AMC)
-
Assay Buffer: Tris-HCl (pH 7.5)
-
This compound
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in Assay Buffer to achieve a range of concentrations.
-
In a 96-well plate, add the diluted this compound solutions. Include wells for a vehicle control (no inhibitor) and a blank (no enzyme).
-
Add human recombinant DPP-IV to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the DPP-IV substrate, H-Gly-Pro-AMC, to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Monitor the fluorescence kinetically over a period of 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Oral Glucose Tolerance Test (OGTT) in Rats
This protocol outlines the procedure for assessing the effect of this compound on glucose tolerance in a rat model.
Animal Model:
-
Male Zucker rats (lean and obese) or other appropriate rat strain.
Materials:
-
This compound
-
Vehicle (e.g., water or 0.5% carboxymethylcellulose)
-
Glucose solution (e.g., 2 g/kg)
-
Blood collection supplies (e.g., tail vein lancets, capillaries)
-
Glucometer
-
ELISA kits for insulin and GLP-1 measurement
Procedure:
-
Fast the rats overnight (approximately 16 hours) with free access to water.
-
Administer this compound or vehicle orally (p.o.) by gavage.
-
At a specified time post-dose (e.g., 30 minutes), collect a baseline blood sample (t=0) from the tail vein.
-
Administer an oral glucose load (gavage).
-
Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).
-
Measure blood glucose levels immediately using a glucometer.
-
Process the remaining blood to obtain plasma and store at -80°C for later analysis.
-
Measure plasma insulin and active GLP-1 concentrations using specific ELISA kits.
-
Plot the blood glucose concentrations over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Experimental Workflow Diagram
References
- 1. Inhibition of dipeptidyl peptidase IV with this compound increases plasma GLP-1 (7-36 amide) concentrations and improves oral glucose tolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dipeptidyl peptidase IV inhibitor this compound ameliorates early insulin response and glucose tolerance in aged rats but not in aged Fischer 344 rats lacking its enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of NVP-DPP728: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-DPP728, chemically known as 1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine, is a potent and reversible inhibitor of the enzyme dipeptidyl peptidase-IV (DPP-IV). DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, this compound prevents the degradation of GLP-1 and GIP, thereby potentiating their insulinotropic effects in a glucose-dependent manner.[1][2] This mechanism of action makes DPP-IV inhibitors a valuable therapeutic class for the management of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its inhibitory kinetics, mechanism of action, and relevant experimental protocols.
Mechanism of Action
This compound is a slow-binding inhibitor of DPP-IV.[1] Its mechanism involves a two-step process, suggesting the formation of a reversible, nitrile-dependent complex with the enzyme, which exhibits transition state characteristics.[1] The nitrile group at the 2-pyrrolidine position in the L-configuration is crucial for its maximal inhibitory activity.[1] The inhibition of DPP-IV by this compound leads to elevated levels of active GLP-1 and GIP, which in turn stimulate insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells, ultimately leading to improved glycemic control.
Below is a diagram illustrating the signaling pathway affected by this compound.
Quantitative Data
The following tables summarize the key quantitative parameters for the in vitro activity of this compound.
Table 1: In Vitro Inhibitory Kinetics of this compound against DPP-IV
| Parameter | Species | Value | Reference |
| Ki | Human | 11 nM | [1] |
| kon | Human | 1.3 x 105 M-1s-1 | [1] |
| koff | Human | 1.3 x 10-3 s-1 | [1] |
| Kd | Bovine | 12 nM | [1] |
Table 2: Selectivity Profile of this compound
A comprehensive in vitro selectivity profile of this compound against other dipeptidyl peptidases (e.g., DPP-8, DPP-9) and other serine proteases (e.g., FAP, PREP) is not extensively detailed in publicly available literature. However, the development of selective DPP-IV inhibitors is crucial, as off-target inhibition, particularly of DPP-8 and DPP-9, has been associated with toxicity in preclinical studies.[3] this compound has been described as a "specific and selective inhibitor" of DPP-IV in functional studies.[4] Further detailed selectivity screening would be a critical component of a full preclinical data package.
Experimental Protocols
Detailed methodologies are essential for the accurate in vitro characterization of enzyme inhibitors. Below are representative protocols for key experiments.
In Vitro DPP-IV Enzyme Inhibition Assay
This protocol is designed to determine the inhibitory potency (e.g., IC50 or Ki) of this compound against purified DPP-IV.
Materials:
-
Recombinant human DPP-IV enzyme
-
This compound
-
DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing a detergent (e.g., 0.1% BSA or 0.01% Triton X-100)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in assay buffer to obtain a range of concentrations to be tested.
-
Enzyme Preparation: Dilute the recombinant human DPP-IV enzyme in assay buffer to a final concentration that yields a linear reaction rate over the desired time course.
-
Assay Reaction: a. In a 96-well plate, add a small volume of the diluted this compound solutions to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme). b. Add the diluted DPP-IV enzyme solution to all wells except the negative control. c. Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells. The final substrate concentration should be at or near its Km value for IC50 determination.
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence in kinetic mode using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: a. Calculate the initial reaction velocities (V0) from the linear portion of the fluorescence versus time curves. b. Determine the percent inhibition for each concentration of this compound relative to the uninhibited control. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. d. For Ki determination, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using appropriate enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).
Cell-Based GLP-1 Secretion Assay
This protocol outlines a method to assess the effect of this compound on the stability of secreted GLP-1 from an enteroendocrine cell line.
Materials:
-
GLUTag or STC-1 enteroendocrine cell line
-
Cell culture medium (e.g., DMEM with high glucose, 10% FBS)
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with BSA
-
This compound
-
GLP-1 secretagogue (e.g., glucose, phorbol 12-myristate 13-acetate (PMA))
-
Active GLP-1 ELISA kit
-
BCA protein assay kit
-
24-well cell culture plates
Procedure:
-
Cell Culture and Seeding: Culture the enteroendocrine cells in appropriate medium. Seed the cells into 24-well plates at a suitable density and allow them to adhere and grow to a confluent monolayer.
-
Pre-incubation: Wash the cells with KRBB and then pre-incubate them in KRBB for a period (e.g., 1 hour) to establish a baseline.
-
Treatment: a. Prepare treatment solutions in KRBB containing the GLP-1 secretagogue with and without various concentrations of this compound. b. Aspirate the pre-incubation buffer and add the treatment solutions to the respective wells. c. Incubate the plate at 37°C for a defined period (e.g., 2 hours).
-
Sample Collection: Collect the supernatant from each well.
-
GLP-1 Measurement: Measure the concentration of active GLP-1 in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Protein Quantification: Lyse the cells remaining in the wells and determine the total protein concentration using a BCA protein assay.
-
Data Analysis: Normalize the measured active GLP-1 concentrations to the total protein content in each well to account for variations in cell number. Compare the levels of active GLP-1 in the presence and absence of this compound to determine its effect on GLP-1 stability.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the in vitro characterization of a DPP-IV inhibitor like this compound.
Conclusion
The in vitro characterization of this compound demonstrates its potent and specific inhibition of DPP-IV through a slow-binding, reversible mechanism. The provided experimental protocols offer a framework for the systematic evaluation of this and similar compounds. A thorough understanding of the in vitro properties, including kinetic parameters and cellular activity, is fundamental for the progression of such molecules in the drug discovery and development pipeline. While comprehensive public data on its selectivity is limited, the importance of high selectivity for DPP-IV over related proteases is a critical consideration for the safety and efficacy of this class of therapeutic agents.
References
- 1. This compound (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting inhibition of fibroblast activation protein-α and prolyl oligopeptidase activities on cells common to metastatic tumor microenvironments - PubMed [pubmed.ncbi.nlm.nih.gov]
NVP-DPP728: An In-Depth Analysis of its Selectivity for Dipeptidyl Peptidase-IV
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective inhibition of Dipeptidyl Peptidase-IV (DPP-IV) by NVP-DPP728, a potent and reversible inhibitor. This document delves into the quantitative measures of its selectivity, detailed experimental methodologies for assessing protease inhibition, and the core signaling pathways affected by its mechanism of action.
Executive Summary
This compound is a nitrile-dependent, slow-binding inhibitor of DPP-IV, an enzyme pivotal in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, this compound potentiates the action of GLP-1, leading to enhanced glucose-dependent insulin secretion. This mechanism has positioned DPP-IV inhibitors as a significant therapeutic class for the management of type 2 diabetes. A critical aspect of the drug's profile is its selectivity for DPP-IV over other closely related proteases, which is crucial for minimizing off-target effects. This guide will explore the available data on this selectivity.
Quantitative Selectivity Profile of this compound
The inhibitory activity of this compound against DPP-IV has been well-characterized. The available data on its selectivity for DPP-IV over other proteases is summarized below. It is important to note that while the potency against DPP-IV is well-documented, specific inhibitory constants for a broad panel of other proteases are not extensively available in public literature.
| Protease Target | Inhibition Constant (Kᵢ) | IC₅₀ | Selectivity Fold (over DPP-IV) |
| Dipeptidyl Peptidase-IV (DPP-IV) | 11 nM[1] | 14 nM | - |
| Dipeptidyl Peptidase-II (DPP-II) | Data not publicly available | >15,000-fold less potent than against DPP-IV | >15,000 |
| Other Proline-cleaving Proteases | Data not publicly available | >15,000-fold less potent than against DPP-IV | >15,000 |
| Dipeptidyl Peptidase-8 (DPP-8) | Data not publicly available | Data not publicly available | Data not publicly available |
| Dipeptidyl Peptidase-9 (DPP-9) | Data not publicly available | Data not publicly available | Data not publicly available |
Note: The high selectivity over DPP-II and other proline-cleaving proteases is based on qualitative statements from available literature. Specific Kᵢ or IC₅₀ values for these enzymes are not specified.
Experimental Protocols
The determination of the selectivity of a protease inhibitor like this compound involves a series of in vitro enzymatic assays. Below is a detailed methodology for a typical fluorescence-based assay used to determine the inhibitory activity against DPP-IV and other related proteases.
In Vitro Protease Inhibition Assay (Fluorescence-Based)
1. Principle:
This assay measures the enzymatic activity of the target protease (e.g., DPP-IV, DPP-8, DPP-9) by monitoring the cleavage of a fluorogenic substrate. The substrate, typically a peptide conjugated to a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC), becomes fluorescent upon cleavage by the enzyme. The rate of fluorescence increase is proportional to the enzyme's activity. The presence of an inhibitor will decrease this rate, allowing for the determination of its inhibitory potency (IC₅₀).
2. Materials and Reagents:
-
Recombinant human proteases (DPP-IV, DPP-II, DPP-8, DPP-9, etc.)
-
Fluorogenic substrate (e.g., Gly-Pro-AMC for DPP-IV)
-
This compound (test inhibitor)
-
Reference inhibitor (e.g., Sitagliptin)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5-8.0)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
-
Dimethyl sulfoxide (DMSO) for compound dilution
3. Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the this compound stock solution in assay buffer to achieve a range of desired final concentrations.
-
Dilute the recombinant protease to a working concentration in cold assay buffer. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.
-
Prepare the fluorogenic substrate solution in the assay buffer. The concentration should ideally be at or below the Michaelis-Menten constant (Kₘ) for the respective enzyme to accurately determine the inhibitory constant (Kᵢ) for competitive inhibitors.
-
-
Assay Reaction:
-
To the wells of a 96-well black microplate, add the following:
-
Test Wells: 25 µL of the diluted this compound solution.
-
Positive Control Wells: 25 µL of a known inhibitor solution.
-
Negative Control (100% activity) Wells: 25 µL of assay buffer containing the same final concentration of DMSO as the test wells.
-
Blank (No Enzyme) Wells: 50 µL of assay buffer.
-
-
Add 25 µL of the diluted enzyme solution to all wells except the blank wells.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the substrate solution to all wells.
-
-
Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
4. Data Analysis:
-
For each well, calculate the rate of reaction (slope) from the linear portion of the fluorescence versus time curve.
-
Subtract the average reaction rate of the blank wells from all other wells.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Negative Control Well)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
To assess selectivity, repeat this protocol for a panel of different proteases (e.g., DPP-II, DPP-8, DPP-9) using their respective preferred substrates. The selectivity is then expressed as the ratio of IC₅₀ values (IC₅₀ of off-target protease / IC₅₀ of DPP-IV).
Visualizations
Experimental Workflow
Caption: Experimental workflow for determining protease inhibitor IC₅₀.
Signaling Pathway
References
Foundational Studies on NVP-DPP728: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational studies on NVP-DPP728, a potent and selective dipeptidyl peptidase IV (DPP-IV) inhibitor. The document summarizes key quantitative data, details experimental protocols, and visualizes essential pathways and workflows to support further research and development in the field of metabolic diseases.
Core Mechanism of Action
This compound, chemically known as 1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine, is a reversible and slow-binding inhibitor of dipeptidyl peptidase IV (DPP-IV).[1][2] Its primary mechanism of action involves the inhibition of the DPP-IV enzyme, which is responsible for the rapid degradation of incretin hormones, most notably glucagon-like peptide-1 (GLP-1).[2][3] By preventing the breakdown of GLP-1, this compound enhances the endogenous levels of this active hormone, leading to a potentiation of glucose-dependent insulin secretion from pancreatic β-cells.[1][2][4] The inhibition mechanism is characterized as a two-step process that results in the formation of a reversible, nitrile-dependent complex with the enzyme.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound from foundational in vitro and preclinical studies.
In Vitro Efficacy and Kinetics
| Parameter | Value | Species/System | Reference |
| Ki (DPP-IV) | 11 nM | Human | [1][2] |
| kon | 1.3 x 105 M-1s-1 | Human DPP-IV | [1] |
| koff | 1.3 x 10-3 s-1 | Human DPP-IV | [1] |
| Dissociation t1/2 | ~10 min | Bovine DPP-IV | [1] |
| Kd | 12 nM | Bovine Kidney DPP-IV | [1] |
| IC50 (DPP-IV) | 5-10 nM | Human and Rat Plasma |
Preclinical Pharmacokinetic Profile of a Structurally Related DPP-IV Inhibitor
| Parameter | Rat | Monkey | Human | Reference |
| Bioavailability (F) | - | - | 85% | |
| Tmax (oral) | - | - | 1.7 h | |
| Plasma Half-life (t1/2) | - | - | 2-3 h | |
| Plasma Clearance | - | - | 41 L/h (total systemic) | |
| Volume of Distribution (Vd) | - | - | 71 L (steady state) |
Experimental Protocols
Detailed methodologies for key experiments cited in the foundational studies of this compound are provided below.
Dipeptidyl Peptidase IV (DPP-IV) Activity Assay
This protocol is based on the fluorometric detection of DPP-IV activity using a synthetic substrate.
Materials:
-
DPP-IV enzyme (recombinant human or from plasma)
-
This compound (or other test inhibitors)
-
DPP-IV substrate: H-Gly-Pro-AMC (7-amino-4-methylcoumarin)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to the desired test concentrations in Assay Buffer.
-
In a 96-well microplate, add the test concentrations of this compound or vehicle control.
-
Add the DPP-IV enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the H-Gly-Pro-AMC substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at regular intervals for a specified period (e.g., 30-60 minutes) at 37°C.
-
The rate of increase in fluorescence is proportional to the DPP-IV activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Oral Glucose Tolerance Test (OGTT) in Rodents
This protocol describes a typical OGTT procedure in a preclinical rodent model, such as the Zucker rat, to evaluate the in vivo efficacy of this compound.
Materials:
-
Male Zucker rats (or other appropriate rodent model)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Glucose solution (e.g., 40% w/v)
-
Blood glucose meter and test strips
-
Oral gavage needles
Procedure:
-
Fast the animals overnight (approximately 16 hours) with free access to water.
-
Record the baseline body weight of each animal.
-
Administer this compound or vehicle orally via gavage at a pre-determined time before the glucose challenge (e.g., 30-60 minutes).
-
At time 0, collect a baseline blood sample from the tail vein to measure fasting blood glucose levels.
-
Immediately after the baseline blood sample, administer a glucose solution orally via gavage (e.g., 2 g/kg body weight).
-
Collect subsequent blood samples at specific time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure the blood glucose concentration at each time point.
-
Plot the blood glucose concentration over time for both the this compound and vehicle-treated groups.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the improvement in glucose tolerance.
Visualizations
The following diagrams illustrate key concepts related to the foundational studies of this compound.
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for this compound evaluation.
References
- 1. Inhibition of dipeptidyl peptidase IV with this compound increases plasma GLP-1 (7-36 amide) concentrations and improves oral glucose tolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dipeptidyl peptidase IV inhibitor this compound reduces plasma glucagon concentration in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for NVP-DPP728 in In Vivo Glucose Tolerance Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-DPP728 is a potent and selective inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, this compound increases the circulating levels of active incretins, which in turn enhances glucose-dependent insulin secretion, suppresses glucagon release, and ultimately improves glucose tolerance.[1][2][3] These application notes provide a detailed protocol for utilizing this compound in an in vivo oral glucose tolerance test (OGTT) in rodent models, a critical assay for evaluating the efficacy of anti-diabetic compounds.
Mechanism of Action
This compound competitively and reversibly inhibits the serine protease activity of DPP-IV. This enzyme is found on the surface of various cell types and in a soluble form in the plasma. DPP-IV inactivates incretin hormones by cleaving their N-terminal dipeptides. The inhibition of DPP-IV by this compound prevents this degradation, leading to prolonged activity of GLP-1 and GIP.[4][5][6] This results in an augmented incretin effect, characterized by:
-
Enhanced Glucose-Stimulated Insulin Secretion: Increased levels of active GLP-1 and GIP potentiate insulin release from pancreatic β-cells in a glucose-dependent manner.
-
Suppressed Glucagon Secretion: Elevated GLP-1 levels act on pancreatic α-cells to inhibit the release of glucagon, a hormone that raises blood glucose levels.
-
Delayed Gastric Emptying: GLP-1 can also slow the rate of gastric emptying, which helps to reduce postprandial glucose excursions.
This concerted mechanism of action makes DPP-IV inhibitors like this compound effective agents for improving glycemic control.
Signaling Pathway
Caption: this compound inhibits DPP-IV, increasing active GLP-1 and improving glucose homeostasis.
Experimental Protocol: In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol is designed for conducting an OGTT in rats to evaluate the effect of this compound.
Materials:
-
This compound
-
Vehicle for this compound (e.g., 0.5% Carboxymethylcellulose [CMC] in water)
-
D-Glucose solution (20% or 40% w/v in sterile water or saline)
-
Glucometer and test strips
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Oral gavage needles
-
Animal scale
-
Timer
Animal Model:
-
Male Zucker diabetic fatty (ZDF) rats, obese Zucker rats (fa/fa), or aged Wistar rats are commonly used models of insulin resistance and glucose intolerance.[1][2][7] Age-matched lean littermates or young, healthy rats can serve as controls.
Procedure:
-
Animal Acclimation and Fasting:
-
House animals in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week prior to the experiment.
-
Fast the animals for 16-18 hours overnight with free access to water.[8]
-
-
Preparation of Dosing Solutions:
-
Experimental Groups:
-
Vehicle Control: Receives the vehicle without this compound.
-
This compound Treated: Receives this compound at the desired dose.
-
It is recommended to have at least 6-8 animals per group.
-
-
Experimental Workflow:
Caption: Experimental workflow for the in vivo oral glucose tolerance test with this compound.
-
Detailed Steps:
-
t = -30 min: Weigh the fasted animals. Obtain a baseline blood sample from the tail vein to measure fasting blood glucose.
-
Immediately after the baseline blood sample, administer this compound or vehicle via oral gavage.
-
t = 0 min: Administer the glucose solution via oral gavage. Start the timer immediately.
-
t = 15, 30, 60, 90, and 120 min: Collect blood samples from the tail vein at these time points to measure blood glucose levels.[1][9] If plasma insulin is to be measured, collect blood in tubes containing an anticoagulant and a DPP-IV inhibitor, and centrifuge to separate the plasma. Store plasma samples at -80°C until analysis.
-
Data Presentation and Analysis:
-
Plot the mean blood glucose concentrations at each time point for each experimental group to generate a glucose excursion curve.
-
Calculate the Area Under the Curve (AUC) for the glucose response from t=0 to t=120 min using the trapezoidal rule.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to compare the AUC between the vehicle-treated and this compound-treated groups. A significant reduction in the AUC for the this compound group indicates improved glucose tolerance.
Quantitative Data Summary
The following tables summarize the effects of this compound on various parameters during an OGTT in different rat models.
Table 1: Effect of this compound on Glucose and Insulin Levels in Obese Zucker Rats
| Parameter | Treatment Group | Baseline (0 min) | Peak Glucose (mmol/L) | Glucose AUC (mmol/L * 120 min) | Peak Insulin (pmol/L) |
| Obese (fa/fa) | Vehicle | 6.1 ± 0.3 | 15.3 ± 0.4 | 1674 ± 46 | ~1500 |
| This compound (10 µmol/kg) | 6.0 ± 0.2 | 12.1 ± 1.0 | 1147 ± 117 | ~2500 | |
| Lean (FA/?) | Vehicle | 4.4 ± 0.1 | 9.3 ± 0.3 | 209 ± 24 | ~200 |
| This compound (10 µmol/kg) | 4.1 ± 0.2 | 9.0 ± 0.4 | 147 ± 14 | ~300 |
Data adapted from Balkan et al., Diabetologia (1999).[2]
Table 2: Effect of this compound on Glucose Tolerance in Aged Rats
| Animal Model | Treatment Group | Glucose AUC (% of control) | Early Insulin Response (% of control) |
| Aged Wistar (DPP-IV +) | This compound | Decreased | Potentiated |
| Aged Fischer 344 (DPP-IV +) | This compound | Decreased | Potentiated |
| Aged Fischer 344 (DPP-IV -) | This compound | No significant effect | No significant effect |
Data summarized from Yoshikawa et al., Japanese Journal of Pharmacology (2002).[1]
Safety and Handling
-
Follow standard laboratory safety procedures when handling this compound.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Consult the Material Safety Data Sheet (MSDS) for detailed information on handling, storage, and disposal.
Conclusion
The protocol described in these application notes provides a robust and reproducible method for evaluating the in vivo efficacy of the DPP-IV inhibitor this compound in improving glucose tolerance. The provided data and diagrams offer a comprehensive overview of its mechanism of action and expected outcomes in relevant preclinical models. This information is intended to guide researchers in the design and execution of their studies in the field of diabetes and metabolic disease drug discovery.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of dipeptidyl peptidase IV with this compound increases plasma GLP-1 (7-36 amide) concentrations and improves oral glucose tolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral Glucose Tolerance Tests in Rats [bio-protocol.org]
- 5. e-jarb.org [e-jarb.org]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. Comparison of area under the curve in various models of diabetic rats receiving chronic medication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Caco-2 Cell Permeability Assay with NVP-DPP728
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Caco-2 cell permeability assay is a widely utilized in vitro model to predict the in vivo absorption of orally administered drugs.[1][2][3][4][5] Derived from a human colorectal carcinoma, Caco-2 cells differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the small intestinal epithelium, including the formation of tight junctions and the expression of various transporters.[1][2][3][4][5] This application note provides a detailed protocol for assessing the permeability of NVP-DPP728, a potent and selective dipeptidyl peptidase-4 (DPP-IV) inhibitor, using the Caco-2 cell model.[6] Understanding the intestinal permeability of this compound is crucial for its development as an oral therapeutic agent for type 2 diabetes.
This compound inhibits DPP-IV, an enzyme that rapidly inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1).[6] By inhibiting DPP-IV, this compound increases the circulating levels of active GLP-1, which in turn potentiates glucose-dependent insulin secretion.[6]
Data Presentation
Due to the lack of publicly available Caco-2 permeability data for this compound, the following table presents a representative example of expected results for a small molecule drug with moderate to high permeability. This data is for illustrative purposes to guide researchers in their data analysis and interpretation.
Table 1: Representative Caco-2 Permeability Data for a Test Compound (e.g., this compound)
| Parameter | Value | Interpretation |
| Apparent Permeability Coefficient (Papp) A to B | 15.0 x 10-6 cm/s | High Permeability |
| Apparent Permeability Coefficient (Papp) B to A | 30.0 x 10-6 cm/s | Potential for Active Efflux |
| Efflux Ratio (Papp B to A / Papp A to B) | 2.0 | Indicates Active Efflux |
| Recovery (%) | 95% | Good Compound Stability and Low Non-specific Binding |
Table 2: Classification of Intestinal Permeability based on Papp Values
| Permeability Classification | Papp Value (x 10-6 cm/s) | Expected In Vivo Absorption |
| High | > 10 | Well Absorbed (>70%) |
| Moderate | 1 - 10 | Moderately Absorbed (20-70%) |
| Low | < 1 | Poorly Absorbed (<20%) |
Experimental Protocols
I. Caco-2 Cell Culture and Maintenance
-
Cell Line: Caco-2 cells (ATCC® HTB-37™).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 3-4 days when they reach 80-90% confluency.
II. Seeding Caco-2 Cells on Transwell® Inserts
-
Plate Format: Use 12-well or 24-well Transwell® plates with polycarbonate membrane inserts (0.4 µm pore size).
-
Seeding Density: Seed Caco-2 cells at a density of 6 x 104 cells/cm2 onto the apical (upper) chamber of the Transwell® inserts.
-
Differentiation: Culture the cells for 18-22 days to allow for the formation of a differentiated and polarized monolayer.[2] Change the culture medium every 2-3 days.
III. Assessment of Monolayer Integrity
Before initiating the permeability assay, it is critical to assess the integrity of the Caco-2 cell monolayer.
-
Transepithelial Electrical Resistance (TEER):
-
Measure the TEER of the cell monolayer using a voltohmmeter.
-
Equilibrate the plates to room temperature for 30 minutes before measurement.
-
A TEER value > 200 Ω·cm2 is generally considered acceptable for a confluent monolayer.[1]
-
-
Lucifer Yellow Permeability:
-
Add Lucifer Yellow (a fluorescent, membrane-impermeable marker) to the apical chamber.
-
After a defined incubation period (e.g., 1 hour), measure the fluorescence in the basolateral (lower) chamber.
-
A low Papp value for Lucifer Yellow (< 1.0 x 10-6 cm/s) indicates a tight monolayer.
-
IV. Caco-2 Permeability Assay Protocol
This protocol describes a bidirectional permeability assay to determine both apical to basolateral (A to B) and basolateral to apical (B to A) transport.
-
Preparation of Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4.
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in the transport buffer to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be ≤ 1% to avoid cytotoxicity.
-
-
Permeability Assay (A to B Transport):
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.
-
Add fresh transport buffer to the basolateral chamber (e.g., 1.5 mL for a 12-well plate).
-
Add the this compound dosing solution to the apical chamber (e.g., 0.5 mL for a 12-well plate).
-
Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
-
Permeability Assay (B to A Transport):
-
Follow the same procedure as for A to B transport, but add the this compound dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
V. Data Analysis and Calculations
-
Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport across the monolayer (µmol/s).
-
A is the surface area of the membrane (cm2).
-
C0 is the initial concentration of the drug in the donor chamber (µmol/mL).
-
-
Efflux Ratio: The efflux ratio is calculated to assess the potential for active efflux transport: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter (e.g., P-glycoprotein).[4]
-
Recovery: Calculate the percent recovery of the compound to assess its stability and non-specific binding: % Recovery = [(CfA * VA) + (CfB * VB)] / (C0 * VD) * 100 Where:
-
CfA and CfB are the final concentrations in the apical and basolateral chambers, respectively.
-
VA and VB are the volumes of the apical and basolateral chambers, respectively.
-
C0 is the initial concentration in the donor chamber.
-
VD is the volume of the donor chamber.
-
Visualizations
Caption: Workflow for the Caco-2 Cell Permeability Assay.
Caption: this compound Mechanism of Action and GLP-1 Signaling Pathway.
References
- 1. enamine.net [enamine.net]
- 2. Caco-2 Permeability | Evotec [evotec.com]
- 3. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. This compound (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NVP-DPP728 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical in vivo studies to evaluate the efficacy, mechanism of action, and pharmacokinetic/pharmacodynamic (PK/PD) profile of NVP-DPP728, a potent and reversible dipeptidyl peptidase IV (DPP-IV) inhibitor.
Introduction to this compound
This compound is a nitrile-containing, slow-binding inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme responsible for the rapid inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] By inhibiting DPP-IV, this compound increases the circulating levels of active GLP-1, which in turn potentiates glucose-dependent insulin secretion, suppresses glucagon release, and ultimately improves glucose homeostasis.[3][4][5] These characteristics make this compound a valuable tool for research in type 2 diabetes and metabolic disorders.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by modulating the incretin signaling pathway. The inhibition of DPP-IV by this compound prevents the degradation of active GLP-1 (7-36) to its inactive form (9-36). Elevated levels of active GLP-1 then bind to the GLP-1 receptor (GLP-1R) on pancreatic β-cells, initiating a downstream signaling cascade that enhances glucose-stimulated insulin secretion.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Experimental Protocols
Animal Models
Commonly used rodent models for evaluating the in vivo efficacy of this compound include:
-
Zucker Diabetic Fatty (ZDF) rats: A model of obesity, insulin resistance, and type 2 diabetes.
-
High-Fat Diet-Fed (HFD) rats or mice: A diet-induced model of obesity and insulin resistance.[6]
-
Aged rats: To study the effects of this compound on age-related glucose intolerance.[5][7]
-
DPP-IV deficient Fischer 344 rats: Used as a negative control to confirm that the effects of this compound are directly mediated by DPP-IV inhibition.[5][6][7]
Efficacy Study: Oral Glucose Tolerance Test (OGTT)
This protocol is designed to assess the effect of this compound on glucose tolerance in rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in water)
-
Glucose solution (e.g., 40% w/v in water)
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated for plasma)
-
Oral gavage needles
Procedure:
-
Animal Acclimation: Acclimate animals to handling and gavage procedures for at least 3 days prior to the experiment.
-
Fasting: Fast the animals for 16 hours overnight with free access to water.[8]
-
Baseline Blood Sample: Take a baseline blood sample (t= -30 min) from the tail vein.
-
This compound Administration: Administer this compound orally (e.g., 10 µmol/kg) or vehicle to the respective groups.[9] The volume of administration should be kept consistent (e.g., 5 mL/kg).
-
Waiting Period: Wait for 30 minutes to allow for drug absorption.
-
Glucose Challenge: Administer a glucose solution orally (e.g., 1 g/kg).[9] This time point is considered t=0 min.
-
Blood Sampling: Collect blood samples at 5, 10, 20, 30, and 60 minutes post-glucose administration.[8]
-
Analysis: Measure blood glucose levels at each time point. Centrifuge blood samples to collect plasma for insulin, active GLP-1, and DPP-IV activity analysis.
Experimental Workflow for OGTT
Caption: Workflow for Oral Glucose Tolerance Test.
Pharmacokinetic/Pharmacodynamic (PK/PD) Study
This protocol provides a general framework for a PK/PD study of this compound. Specific time points for sampling should be optimized based on preliminary pharmacokinetic data.
Objective: To determine the pharmacokinetic profile of this compound and its relationship with the pharmacodynamic effect (DPP-IV inhibition).
Procedure:
-
Animal Preparation: Use cannulated animals (e.g., jugular vein cannulation) for serial blood sampling if possible, to minimize stress.
-
Drug Administration: Administer a single oral dose of this compound.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Pharmacokinetic Analysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS). Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
Pharmacodynamic Analysis: Measure plasma DPP-IV activity at each time point using a DPP-IV activity assay kit.
-
PK/PD Modeling: Correlate the plasma concentration of this compound with the percentage of DPP-IV inhibition to establish a PK/PD relationship.
Plasma DPP-IV Activity Assay
Principle: This assay measures the enzymatic activity of DPP-IV in plasma by monitoring the cleavage of a specific substrate.
Materials:
-
DPP-IV drug discovery kit (e.g., using a chromogenic or fluorogenic substrate like Gly-Pro-p-nitroanilide or Gly-Pro-aminoluciferin).
-
Microplate reader.
-
Plasma samples.
Procedure:
-
Follow the manufacturer's instructions provided with the DPP-IV assay kit.
-
Briefly, plasma samples are incubated with the DPP-IV substrate.
-
The enzyme cleaves the substrate, releasing a product that can be detected by measuring absorbance or fluorescence.
-
The rate of product formation is proportional to the DPP-IV activity in the sample.
-
A standard curve can be generated using recombinant DPP-IV to quantify the enzyme activity.
Data Presentation
Quantitative data from in vivo studies should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Oral Glucose Tolerance in Obese Zucker Rats
| Parameter | Vehicle | This compound (10 µmol/kg) |
| Fasting Blood Glucose (mmol/L) | 7.8 ± 0.3 | 7.5 ± 0.2 |
| Glucose AUC (0-60 min, mmol/Lmin) | 918 ± 24 | 726 ± 60 |
| Fasting Plasma Insulin (pmol/L) | 450 ± 60 | 480 ± 54 |
| Insulin AUC (0-30 min, pmol/Lmin) | 18.9 ± 2.7 | 30.6 ± 3.6 |
| Active GLP-1 at 10 min (pmol/L) | 5.2 ± 1.1 | 15.8 ± 2.3 |
| Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle. (Data adapted from literature for illustrative purposes)[10] |
Table 2: Effect of this compound on Oral Glucose Tolerance in High-Fat Diet-Fed Rats
| Parameter | Vehicle | This compound (10 µmol/kg) |
| Fasting Blood Glucose (mg/dL) | 110 ± 5 | 108 ± 4 |
| Glucose AUC (0-120 min, mg/dLmin) | 21000 ± 1200 | 16500 ± 900 |
| Fasting Plasma Insulin (ng/mL) | 2.5 ± 0.3 | 2.6 ± 0.4 |
| Insulin at 15 min (ng/mL) | 4.8 ± 0.6 | 7.2 ± 0.8 |
| Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle. (Data adapted from literature for illustrative purposes)[6] |
Conclusion
These application notes and protocols provide a robust framework for the in vivo evaluation of this compound. Adherence to these detailed methodologies will enable researchers to generate high-quality, reproducible data to further elucidate the therapeutic potential of this DPP-IV inhibitor. Proper experimental design, including the use of appropriate animal models and controls, is critical for the successful assessment of this compound's efficacy and mechanism of action.
References
- 1. Elevated Dipeptidyl Peptidase IV (DPP-IV) Activity in Plasma from Patients with Various Lysosomal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo [bio-protocol.org]
- 3. Novel strategy for oral peptide delivery in incretin-based diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo [en.bio-protocol.org]
- 5. This compound (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dipeptidyl peptidase IV inhibitor this compound ameliorates early insulin response and glucose tolerance in aged rats but not in aged Fischer 344 rats lacking its enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantifying the Impact of Nevirapine-Based Prophylaxis Strategies To Prevent Mother-to-Child Transmission of HIV-1: a Combined Pharmacokinetic, Pharmacodynamic, and Viral Dynamic Analysis To Predict Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 10. Inhibition of dipeptidyl peptidase IV with this compound increases plasma GLP-1 (7-36 amide) concentrations and improves oral glucose tolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Measuring Active GLP-1 Levels Following NVP-DPP728 Administration
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin hormone secreted by intestinal L-cells in response to nutrient ingestion.[1] It plays a crucial role in glucose homeostasis by stimulating glucose-dependent insulin secretion, suppressing glucagon release, delaying gastric emptying, and promoting satiety.[1][2][3] However, the therapeutic potential of native GLP-1 is limited by its extremely short half-life of 1-2 minutes in circulation.[4][5] This rapid inactivation is primarily due to the enzyme Dipeptidyl Peptidase-4 (DPP-4), which cleaves the two N-terminal amino acids from the active forms of GLP-1 (GLP-1 (7-36) and GLP-1 (7-37)) to produce inactive metabolites (GLP-1 (9-36) and GLP-1 (9-37)).[5][6]
NVP-DPP728 is a potent and selective inhibitor of the DPP-4 enzyme.[7][8] By blocking DPP-4 activity, this compound prevents the degradation of endogenous GLP-1, thereby increasing its circulating half-life and concentration.[7][9] This mechanism enhances the natural physiological effects of GLP-1, leading to improved glycemic control.[7][8] Accurately measuring the change in active GLP-1 levels after this compound treatment is critical for evaluating its pharmacological efficacy.
Principle of Measurement
Measuring active GLP-1 presents significant pre-analytical challenges due to its rapid degradation by DPP-4, which continues ex vivo in collected blood samples.[10][11] Therefore, to accurately quantify the in vivo levels of active GLP-1 following this compound treatment, it is imperative to inhibit DPP-4 activity immediately upon blood collection.[10][12] This is typically achieved by using collection tubes containing a DPP-4 inhibitor or a cocktail of protease inhibitors.[12][13]
The most common method for quantifying active GLP-1 is the enzyme-linked immunosorbent assay (ELISA).[10] These assays are designed to be highly specific for the N-terminus of the active GLP-1 molecule, ensuring that they do not detect the inactive, degraded forms.[6][14] A sandwich ELISA format is frequently used, which employs two antibodies: a capture antibody that binds to one region of the active GLP-1 and a detection antibody that binds to a different region, providing high specificity and sensitivity.[15][16]
Experimental Protocols
Protocol 1: In Vivo Study in Rodent Model
This protocol describes an oral glucose tolerance test (OGTT) in Zucker rats to assess the effect of this compound on active GLP-1 levels, based on methodologies described in published studies.[7][17]
1. Materials and Reagents:
-
Male obese Zucker (fa/fa) rats
-
This compound
-
Vehicle solution (e.g., water or saline)
-
Glucose solution (e.g., 40% w/v)
-
Anesthesia (e.g., Ketamine/Xylazine)
-
Blood collection tubes containing DPP-4 inhibitor (e.g., BD™ P800 tubes) or EDTA tubes with a separate DPP-4 inhibitor solution to be added immediately.[12][13]
-
Refrigerated centrifuge
-
Microcentrifuge tubes
2. Experimental Procedure:
-
Animal Acclimation and Fasting: Acclimate rats to handling for several days. Fast the animals overnight (e.g., 16 hours) before the experiment, with free access to water.
-
This compound Administration: Administer this compound orally via gavage at the desired dose (e.g., 10 mg/kg). The control group receives an equivalent volume of the vehicle.
-
Baseline Blood Sample (t= -30 min): 30 minutes after drug administration, collect a baseline blood sample (approx. 200 µL) from the tail vein. Immediately transfer the blood into a pre-chilled collection tube containing a DPP-4 inhibitor.
-
Glucose Challenge (t= 0 min): Administer an oral glucose load (e.g., 2 g/kg) via gavage.
-
Post-Glucose Blood Sampling: Collect blood samples at multiple time points after the glucose challenge (e.g., 5, 15, 30, 60, and 120 minutes).
-
Sample Processing:
-
Immediately after collection, gently invert the blood collection tubes 8-10 times to mix with the inhibitor.
-
Place the tubes on ice.[12]
-
Within 1 hour, centrifuge the samples at 1000 x g for 10 minutes at 4°C to separate the plasma.[12][16]
-
Aliquot the resulting plasma into pre-chilled microcentrifuge tubes.
-
-
Sample Storage: Store plasma aliquots at -70°C or -80°C until analysis to ensure long-term stability.[16] Avoid repeated freeze-thaw cycles.[18]
Protocol 2: Quantification of Active GLP-1 by ELISA
This protocol provides a generalized procedure for a sandwich ELISA, typical for commercially available active GLP-1 kits.[14][15][18] Note: Always follow the specific instructions provided by the manufacturer of the chosen ELISA kit.
1. Materials and Reagents:
-
Commercially available Active GLP-1 ELISA kit (containing pre-coated microplate, standards, controls, detection antibody, wash buffer, substrate, and stop solution)
-
Plasma samples from Protocol 1
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and multichannel pipettes
-
Deionized water
-
Plate shaker (optional)
2. Assay Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and controls as instructed in the kit manual. Allow all components to reach room temperature before use.[16] Dilute the wash buffer concentrate. Reconstitute lyophilized standards and controls.
-
Standard Curve Preparation: Create a serial dilution of the GLP-1 standard to generate a standard curve (e.g., 0, 1.25, 2.5, 5, 10, 20, 40, 80 pmol/L).[18]
-
Sample Loading:
-
Pipette the assay buffer into all wells.
-
Pipette standards, controls, and unknown plasma samples into the appropriate wells of the pre-coated microplate. It is recommended to run all samples and standards in duplicate.[18]
-
-
Incubation with Detection Antibody: Add the detection antibody (e.g., HRP-conjugated antibody) to each well.
-
First Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature or overnight at 4°C). This allows the active GLP-1 in the sample to bind to the capture and detection antibodies.
-
Washing: Aspirate the contents of the wells and wash the plate 4-5 times with the prepared wash buffer to remove unbound material.[18]
-
Substrate Addition: Add the chromogenic substrate (e.g., TMB) to each well.
-
Second Incubation: Incubate the plate in the dark for a specified time (e.g., 30 minutes at room temperature) to allow for color development.[18] The solution will turn blue.
-
Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Immediately read the absorbance of each well at 450 nm using a microplate reader.[18]
3. Data Analysis:
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Subtract the average zero standard absorbance from all other readings.
-
Plot the average absorbance for the standards against their known concentrations to generate a standard curve. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Interpolate the concentration of active GLP-1 in the unknown samples from the standard curve.
-
Apply the appropriate dilution factor if samples were diluted prior to the assay.
Data Presentation
Quantitative results should be summarized in tables to facilitate clear comparison between treatment groups and across different time points.
Table 1: Plasma Active GLP-1 Concentrations (pmol/L) During an OGTT
| Time Point (min) | Vehicle Control Group (Mean ± SEM) | This compound Group (Mean ± SEM) | p-value |
| -30 (Fasting) | 2.5 ± 0.4 | 5.1 ± 0.6 | <0.05 |
| 5 | 8.2 ± 1.1 | 18.5 ± 2.3 | <0.01 |
| 15 | 12.6 ± 1.5 | 28.9 ± 3.1 | <0.001 |
| 30 | 9.8 ± 1.2 | 22.4 ± 2.5 | <0.001 |
| 60 | 6.1 ± 0.8 | 15.3 ± 1.9 | <0.01 |
| 120 | 3.9 ± 0.5 | 9.8 ± 1.2 | <0.05 |
Table 2: Pharmacodynamic Parameters of Active GLP-1
| Parameter | Vehicle Control Group (Mean ± SEM) | This compound Group (Mean ± SEM) | % Change |
| Fasting GLP-1 (pmol/L) | 2.5 ± 0.4 | 5.1 ± 0.6 | +104% |
| Peak GLP-1 (Cmax, pmol/L) | 12.6 ± 1.5 | 28.9 ± 3.1 | +129% |
| Area Under the Curve (AUC 0-120 min) | 850 ± 95 | 2150 ± 210 | +153% |
Mandatory Visualizations
Caption: Mechanism of this compound on the GLP-1 signaling pathway.
Caption: Experimental workflow for measuring active GLP-1.
References
- 1. glucagon.com [glucagon.com]
- 2. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. GLP-1 receptor agonists vs. DPP-4 inhibitors for type 2 diabetes: is one approach more successful or preferable than the other? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. raybiotech.com [raybiotech.com]
- 7. Inhibition of dipeptidyl peptidase IV with this compound increases plasma GLP-1 (7-36 amide) concentrations and improves oral glucose tolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Can GLP-1 levels be measured? | ERGSY [ergsy.com]
- 11. alpco.com [alpco.com]
- 12. alpco.com [alpco.com]
- 13. mesoscale.com [mesoscale.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. ibl-international.com [ibl-international.com]
- 16. s3.amazonaws.com [s3.amazonaws.com]
- 17. researchgate.net [researchgate.net]
- 18. bioscience.co.uk [bioscience.co.uk]
Application Notes and Protocols for NVP-DPP728 Dosing in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed recommendations and protocols for the administration of NVP-DPP728, a dipeptidyl peptidase-IV (DPP-IV) inhibitor, to mice for research purposes. The information is compiled from preclinical studies and aims to ensure proper experimental design and execution.
Mechanism of Action
This compound is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-IV (DPP-IV). DPP-IV is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, this compound increases the circulating levels of active GLP-1 and GIP. This, in turn, potentiates glucose-dependent insulin secretion, suppresses glucagon release, and ultimately leads to improved glucose homeostasis.
Signaling Pathway
Caption: Mechanism of action of this compound.
Dosing Recommendations in Mice
The following table summarizes a dosing regimen for this compound in mice based on a long-term study. Specific dosages for acute oral gavage and intraperitoneal injection in mice have not been definitively established in the reviewed literature; therefore, recommendations are based on common practices for similar compounds and should be optimized in dose-finding studies.
| Administration Route | Dosage | Frequency | Vehicle | Notes |
| Drinking Water | 0.12 µmol/g body weight/day (~40 mg/kg/day)[1] | Continuous | Drinking Water | This method is suitable for long-term studies to ensure consistent drug exposure. The concentration in the water should be calculated based on the average daily water consumption and body weight of the mice.[1] |
| Oral Gavage (Acute) | Not established in mice. | Single dose | 0.5% Carboxymethylcellulose (CMC) with 0.2% Tween 80 | Based on rat studies, a dose of 10 mmol/kg has been used. A pilot dose-finding study in mice is highly recommended, starting with a lower dose and escalating to determine efficacy and tolerance. |
| Intraperitoneal (IP) Injection (Acute) | Not established in mice. | Single dose | Sterile Saline | While not specifically reported for this compound in mice, IP injections are a common route for administering DPP-IV inhibitors. A dose-finding study is essential to determine the optimal dose. |
Note: The conversion of µmol/g to mg/kg is based on the molecular weight of this compound (approximately 337.37 g/mol ).
Experimental Protocols
Long-Term Administration in Drinking Water
This protocol is adapted from a study by Reimer et al. (2002) and is suitable for chronic efficacy studies.[1]
Objective: To assess the long-term effects of this compound on glucose metabolism and islet function.
Materials:
-
This compound
-
Drinking water
-
C57BL/6J mice
-
Standard or high-fat diet
-
Metabolic cages (for monitoring food and water intake)
-
Blood glucose monitoring system
Procedure:
-
Animal Acclimation: Acclimate C57BL/6J mice to the housing conditions for at least one week before the start of the experiment.
-
Diet: Provide either a standard diet (e.g., 11% fat) or a high-fat diet (e.g., 58% fat) to induce glucose intolerance and insulin resistance if required for the study model.[1]
-
Drug Preparation:
-
Calculate the required concentration of this compound in the drinking water to achieve a daily dose of approximately 0.12 µmol/g body weight.[1]
-
To do this, measure the average daily water consumption and body weight of a cohort of mice before the study.
-
The concentration (mg/mL) can be calculated as: (Target dose in mg/kg/day * Average body weight in kg) / Average daily water intake in mL.
-
Prepare fresh this compound solution in drinking water regularly (e.g., every 2-3 days) to ensure stability.
-
-
Treatment: Provide the this compound-containing drinking water to the treatment group for a period of 8 weeks.[1] The control group should receive regular drinking water.
-
Monitoring: Monitor food and water intake, as well as body weight, regularly throughout the study.
-
Outcome Assessment: At the end of the treatment period, perform an oral glucose tolerance test (OGTT) to assess glucose homeostasis.
Experimental Workflow:
Caption: Workflow for long-term this compound administration.
Acute Oral Gavage
This protocol provides a general guideline for acute administration of this compound via oral gavage. The exact dose should be determined in a pilot study.
Objective: To investigate the acute effects of a single oral dose of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% CMC with 0.2% Tween 80)
-
Oral gavage needles (20-22 gauge, 1.5-2 inches with a ball tip)
-
Syringes
-
Mice (e.g., C57BL/6J)
-
Blood glucose monitoring system
Procedure:
-
Animal Preparation: Fast the mice for a short period (e.g., 4-6 hours) before dosing, ensuring access to water.
-
Drug Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.
-
Dosing:
-
Accurately weigh each mouse to calculate the individual dose volume.
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus and deliver the drug suspension. The volume should typically not exceed 10 mL/kg.
-
-
Post-Dosing Monitoring: Observe the animals for any signs of distress.
-
Experiment: Conduct the desired experiment (e.g., OGTT) at a predetermined time point after dosing (e.g., 30-60 minutes).
Experimental Workflow:
Caption: Workflow for acute oral gavage of this compound.
Acute Intraperitoneal (IP) Injection
This protocol outlines the general procedure for administering this compound via IP injection. A dose-finding study is crucial.
Objective: To assess the acute effects of a single systemically delivered dose of this compound.
Materials:
-
This compound
-
Sterile saline
-
Syringes with 25-27 gauge needles
-
Mice (e.g., C57BL/6J)
-
Blood glucose monitoring system
Procedure:
-
Animal Preparation: No fasting is typically required for IP injections unless specified by the experimental design.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentration. Ensure the solution is sterile.
-
Injection:
-
Weigh the mouse to determine the correct injection volume.
-
Restrain the mouse and locate the injection site in the lower right quadrant of the abdomen.
-
Insert the needle at a 10-20 degree angle to avoid puncturing internal organs.
-
Inject the solution. The volume should generally not exceed 10 mL/kg.
-
-
Post-Injection Monitoring: Monitor the animals for any adverse reactions.
-
Experiment: Perform the intended experiment at the appropriate time point following the injection.
Experimental Workflow:
Caption: Workflow for acute IP injection of this compound.
Disclaimer: These protocols are intended as a guide. Researchers should adapt them to their specific experimental needs and adhere to all institutional and national guidelines for animal care and use. A thorough literature review and pilot studies are recommended to determine the optimal dosing regimen for any new experimental model.
References
Application of NVP-DPP728 in Metabolic Syndrome Research: A Detailed Guide for Scientists
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the use of NVP-DPP728, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, in the context of metabolic syndrome research. This compound serves as a critical tool for investigating the role of the incretin system in glucose homeostasis and the pathophysiology of metabolic disorders.
Introduction
Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. A key area of research in metabolic syndrome is the incretin system, which involves gut hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) that enhance insulin secretion after a meal.
The enzyme dipeptidyl peptidase-4 (DPP-4) rapidly inactivates GLP-1 and GIP.[1] this compound is a slow-binding inhibitor of DPP-4, which effectively increases the circulating concentrations of active GLP-1 and GIP.[1][2] This leads to a potentiation of insulin release and improved glucose tolerance, making this compound a valuable pharmacological tool for studying the therapeutic potential of DPP-4 inhibition in metabolic syndrome.[1]
Mechanism of Action
This compound competitively and reversibly binds to the active site of the DPP-4 enzyme.[2] This inhibition prevents the degradation of incretin hormones, GLP-1 and GIP. The elevated levels of active incretins lead to several downstream effects that contribute to improved glycemic control, including:
-
Glucose-dependent stimulation of insulin secretion: Increased GLP-1 and GIP levels potentiate the release of insulin from pancreatic β-cells in response to elevated blood glucose.[3][4]
-
Suppression of glucagon secretion: GLP-1, in particular, suppresses the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[5]
-
Delayed gastric emptying: GLP-1 can slow the rate at which food empties from the stomach, contributing to a feeling of fullness and potentially reducing food intake.[6]
The following diagram illustrates the signaling pathway affected by this compound:
Data Presentation
The following tables summarize the quantitative data from key in vitro and in vivo studies on this compound.
Table 1: In Vitro Inhibition of DPP-4 by this compound
| Parameter | Value | Species | Reference |
| Ki | 11 nM | Human | [2] |
| kon | 1.3 x 105 M-1s-1 | Human | [2] |
| koff | 1.3 x 10-3 s-1 | Human | [2] |
| Kd | 12 nM | Bovine | [2] |
Table 2: In Vivo Effects of this compound in Obese Zucker Rats
| Parameter | Vehicle | This compound (10 µmol/kg) | % Change | Reference |
| Fasting Glucose (mmol/L) | 6.4 ± 0.4 | 5.1 ± 0.4 | ↓ 20.3% | [7] |
| Fasting Insulin (pmol/L) | 2298 ± 534 | 1674 ± 462 | ↓ 27.2% | [7] |
| Peak Glucose during OGTT (mmol/L) | 15.3 ± 0.4 | 12.1 ± 1.0 | ↓ 20.9% | [7] |
| Glucose AUC during OGTT (mmol/L · min) | 1211 ± 60 | 838 ± 82 | ↓ 30.8% | [7] |
| Insulin AUC during OGTT (pmol/L · min) | 158 ± 29 | 247 ± 42 | ↑ 56.3% | [7] |
Table 3: Effects of this compound in Aged Rats
| Animal Model | Parameter | Effect of this compound | Reference |
| Aged DPP-IV(+) Wistar and F344 rats | Glucose Tolerance | Improved | [8][9] |
| Early Insulin Response | Potentiated | [8][9] | |
| Aged DPP-IV(-) F344 rats | Glucose Tolerance | No effect | [8][9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published studies and can be adapted for specific research needs.
Protocol 1: In Vitro DPP-4 Inhibition Assay
This protocol is designed to determine the inhibitory activity of this compound on DPP-4 enzymatic activity using a fluorometric method.
Materials:
-
Recombinant human or rat DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
This compound
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 0.1% BSA)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
-
DMSO (for dissolving this compound)
Procedure:
-
Prepare this compound solutions: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations.
-
Prepare enzyme and substrate solutions: Dilute the recombinant DPP-4 enzyme and Gly-Pro-AMC substrate in the assay buffer to their working concentrations.
-
Assay setup:
-
Blank wells: Add assay buffer only.
-
Control wells (no inhibitor): Add DPP-4 enzyme solution and an equivalent volume of DMSO vehicle.
-
Test wells: Add DPP-4 enzyme solution and the this compound dilutions.
-
-
Pre-incubation: Incubate the plate at room temperature for 10-20 minutes to allow the inhibitor to bind to the enzyme.[10]
-
Initiate reaction: Add the Gly-Pro-AMC substrate solution to all wells except the blank wells to start the enzymatic reaction.
-
Measure fluorescence: Immediately begin kinetic readings of fluorescence intensity every 1-2 minutes for a total of 30-60 minutes using a microplate reader.
-
Data analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Determine the percent inhibition for each this compound concentration relative to the control wells.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
References
- 1. Inhibition of dipeptidyl peptidase IV with this compound increases plasma GLP-1 (7-36 amide) concentrations and improves oral glucose tolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucagon-like peptide 1 (GLP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reno-protective effects of GLP-1 receptor agonist and anti-platelets in experimentally induced diabetic kidney disease in male albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dipeptidyl peptidase IV inhibitor this compound ameliorates early insulin response and glucose tolerance in aged rats but not in aged Fischer 344 rats lacking its enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dipeptidyl Peptidase IV Inhibitor this compound Ameliorates Early Insulin Response and Glucose Tolerance in Aged Rats but Not in Aged Fischer 344 Rats Lacking Its Enzyme Activity [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing NVP-DPP728 Dosage for Maximal Efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing NVP-DPP728, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. Here you will find frequently asked questions, detailed experimental protocols, and a troubleshooting guide to help optimize your experiments for maximal efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and reversible slow-binding inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1] The primary mechanism of action involves preventing the degradation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-4, this compound increases the bioavailability of active GLP-1 and GIP, which in turn potentiates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release.[2][3] This action leads to improved glycemic control, particularly after a meal.[3]
Q2: What are the key in vitro kinetic and binding parameters for this compound?
This compound exhibits high-affinity binding and potent inhibition of the DPP-4 enzyme. Key parameters from published studies are summarized below.
| Parameter | Value | Species/System | Reference |
| Ki (Inhibition Constant) | 11 nM | Human DPP-4 | [1][4] |
| Kd (Dissociation Constant) | 12 nM | Bovine Kidney DPP-4 | [1] |
| kon (Association Rate) | 1.3 x 105 M-1s-1 | Human DPP-4 | [1] |
| koff (Dissociation Rate) | 1.3 x 10-3 s-1 | Human DPP-4 | [1] |
| Dissociation t1/2 | ~10 minutes | Bovine Kidney DPP-4 | [1] |
Q3: What are the expected in vivo effects of this compound and what are typical dosage ranges?
In vivo, oral administration of this compound has been shown to effectively inhibit plasma DPP-4 activity, leading to increased levels of active GLP-1 and improved glucose tolerance in various rodent models.[3][5] While the optimal dose depends on the specific animal model and experimental design, published studies provide a starting point.
| Animal Model | Dose(s) Administered | Key Outcomes | Reference |
| Obese Zucker Rats | 3-10 µmol/kg (oral) | Significantly improved glucose tolerance; Amplified early-phase insulin response. | [3] |
| Aged Wistar & F344 Rats | 10 mg/kg (oral) | Ameliorated glucose tolerance by potentiating early insulin response. | [5] |
| KKay Mice (reference DPP-4i) | 30 mg/kg (oral gavage) | Prevented progression to Type 2 Diabetes. | [6] |
Q4: How should I prepare and store this compound for experimental use?
For in vitro assays, this compound can be dissolved in an appropriate solvent like DMSO to create a concentrated stock solution.[7] Subsequent dilutions should be made in the assay buffer to achieve the final desired concentrations. For in vivo studies, the compound is often formulated for oral gavage. A common vehicle is 0.25% sodium carboxymethylcellulose.[6] It is crucial to ensure complete dissolution and a uniform suspension before administration. For storage, follow the manufacturer's recommendations, which typically involve storing the solid compound at -20°C, protected from light.
Visual Diagrams
Signaling Pathway & Experimental Workflow
The diagrams below illustrate the biological pathway targeted by this compound and a general workflow for optimizing its dosage in a research setting.
Caption: DPP-4 signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for this compound dosage optimization.
Experimental Protocols
Protocol 1: In Vitro DPP-4 Inhibition Assay (Fluorometric)
This protocol is adapted from standard fluorometric DPP-4 inhibitor screening kits and is designed to determine the IC50 of this compound.[8][9]
-
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 Assay Buffer (e.g., Tris-based buffer, pH 7.5)
-
DPP-4 Substrate: Gly-Pro-AMC (Aminomethylcoumarin)
-
This compound
-
DMSO (for inhibitor dilution)
-
Black 96-well flat-bottom plate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
-
-
Procedure:
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in Assay Buffer to generate a range of concentrations for testing. Keep the final DMSO concentration below 1% in the assay well.
-
Reaction Setup: In a 96-well plate, add the following to triplicate wells:
-
Sample Wells: 30 µL Assay Buffer + 10 µL diluted DPP-4 enzyme + 10 µL of this compound dilution.
-
100% Activity Control: 30 µL Assay Buffer + 10 µL diluted DPP-4 enzyme + 10 µL Assay Buffer (or solvent vehicle).
-
Background Control: 40 µL Assay Buffer + 10 µL Assay Buffer (no enzyme).
-
-
Pre-incubation: Gently mix the plate and pre-incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the DPP-4 substrate (Gly-Pro-AMC) solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in the microplate reader pre-set to 37°C. Measure fluorescence intensity every 1-2 minutes for 15-30 minutes.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time plot) for each well.
-
Determine the percent inhibition for each this compound concentration relative to the 100% Activity Control.
-
Plot percent inhibition versus log[this compound] and fit the data to a four-parameter logistic curve to calculate the IC50 value.
-
-
Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT) in Rodents
This protocol assesses the effect of this compound on glucose homeostasis in a rodent model.[3]
-
Materials:
-
Rodent model (e.g., C57BL/6 mice or Zucker rats)
-
This compound
-
Vehicle (e.g., 0.25% sodium carboxymethylcellulose)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Blood collection supplies (e.g., EDTA-coated tubes, lancets)
-
Glucometer and test strips
-
DPP-4 inhibitor for blood sample preservation (e.g., Sitagliptin)
-
-
Procedure:
-
Acclimation & Fasting: Acclimate animals to handling and oral gavage. Fast the animals overnight (e.g., 12-16 hours) with free access to water.
-
Baseline Blood Sample: Take a baseline blood sample (T = -30 min) from the tail vein. Measure blood glucose and collect plasma for hormone analysis.
-
Compound Administration: Administer this compound or vehicle via oral gavage at a predetermined dose.
-
Glucose Challenge: After 30 minutes (T = 0 min), administer the glucose solution via oral gavage.
-
Serial Blood Sampling: Collect blood samples at multiple time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Sample Processing:
-
Measure blood glucose immediately using a glucometer.
-
For plasma analysis (e.g., insulin, active GLP-1), immediately add a DPP-4 inhibitor to the blood collection tubes to prevent peptide degradation.[7] Centrifuge the samples to separate plasma and store at -80°C until analysis.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion profile for each animal.
-
Analyze plasma insulin and active GLP-1 levels using ELISA or other appropriate immunoassays.
-
Use statistical tests (e.g., ANOVA followed by post-hoc tests) to compare treatment groups.
-
-
Troubleshooting Guide
Q5: I am observing lower-than-expected efficacy in my in vivo model. What are the potential causes?
Low efficacy can stem from several factors. Use the following logic to troubleshoot the issue.
Caption: Troubleshooting logic for low in vivo efficacy.
Q6: My results show high variability between animals. How can I reduce this?
High variability can obscure true biological effects. Consider the following:
-
Animal Handling: Ensure all animals are handled consistently. Acclimate them to procedures like gavage and blood sampling to minimize stress, which can affect glucose levels.
-
Dosing Accuracy: Use precise body weights for dose calculations. Ensure the dosing formulation is homogenous to prevent animals from receiving different effective doses.
-
Fasting Time: Standardize the fasting period for all animals, as variations can significantly impact baseline glucose and insulin levels.
-
Environmental Factors: Maintain a consistent environment (temperature, light/dark cycle, noise) as these can influence metabolic parameters.
-
Group Size: Increase the number of animals per group (n-size) to improve statistical power and reduce the impact of individual outliers.
Q7: I am having difficulty detecting active GLP-1 in my plasma samples. What could be wrong?
GLP-1 has a very short half-life in circulation (~1-2 minutes) due to rapid degradation by DPP-4.[3] Failure to detect the active form is a common issue.
-
Immediate Inhibition: It is absolutely critical to add a DPP-4 inhibitor directly to the blood collection tubes immediately upon sample collection. This prevents ex vivo degradation of GLP-1.
-
Sample Handling: Keep samples on ice at all times and process them quickly. Centrifuge at 4°C to separate plasma.
-
Aprotinin Addition: Consider adding a broad-spectrum protease inhibitor like aprotinin to the collection tubes in addition to the DPP-4 inhibitor to prevent degradation by other proteases.
-
Assay Sensitivity: Ensure you are using a highly sensitive and specific ELISA kit designed to detect the active form of GLP-1 (7-36 amide). Check the kit's limit of detection and validate its performance.
References
- 1. This compound (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of dipeptidyl peptidase IV with this compound increases plasma GLP-1 (7-36 amide) concentrations and improves oral glucose tolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Ace Therapeutics [acetherapeutics.com]
- 5. Dipeptidyl peptidase IV inhibitor this compound ameliorates early insulin response and glucose tolerance in aged rats but not in aged Fischer 344 rats lacking its enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DPP-4 inhibition resembles exercise in preventing type 2 diabetes development by inhibiting hepatic protein kinase Cε expression in a mouse model of hyperinsulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. content.abcam.com [content.abcam.com]
Technical Support Center: Interpreting Unexpected Results with NVP-DPP728
For researchers, scientists, and drug development professionals utilizing NVP-DPP728, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimentation. Unexpected results can be a valuable source of new discoveries, and this guide is intended to help you interpret and understand these outcomes.
Frequently Asked questions (FAQs)
Q1: My in vitro DPP-4 inhibition assay shows lower than expected potency for this compound. What are the possible reasons?
A1: Several factors could contribute to lower than expected potency in an in vitro DPP-4 inhibition assay. Here are some common causes and troubleshooting steps:
-
Reagent Quality and Storage: Ensure that this compound, the DPP-4 enzyme, and the substrate are of high quality and have been stored correctly according to the manufacturer's instructions. Repeated freeze-thaw cycles of the enzyme should be avoided.
-
Assay Conditions:
-
pH and Temperature: DPP-4 activity is sensitive to pH and temperature. Verify that the assay buffer is at the optimal pH (typically 7.4-8.0) and the incubation temperature is stable and appropriate (usually 37°C).
-
Substrate Concentration: The concentration of the substrate can influence the apparent IC50 value of an inhibitor. Ensure you are using a substrate concentration at or below the Michaelis-Menten constant (Km) for accurate determination of competitive inhibitor potency.
-
-
This compound Properties: this compound is a slow-binding inhibitor.[1] This means it may require a pre-incubation period with the DPP-4 enzyme before the addition of the substrate to reach maximal inhibition. If you are not seeing the expected potency, consider increasing the pre-incubation time.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is low enough to not affect enzyme activity. A solvent control well is crucial.
Q2: I am observing effects of this compound in my cell-based assay that seem independent of GLP-1 signaling. Is this possible?
A2: Yes, this is a recognized phenomenon with DPP-4 inhibitors. The enzyme dipeptidyl peptidase-4 (DPP-4, also known as CD26) has a wide range of substrates beyond glucagon-like peptide-1 (GLP-1).[2][3][4] These substrates are involved in various physiological processes, including immune regulation, inflammation, and cardiovascular function. Therefore, inhibition of DPP-4 by this compound can lead to a variety of biological effects that are not mediated by the GLP-1 receptor.
Q3: We are seeing unexpected changes in immune cell populations or cytokine profiles in our animal studies with this compound. Why might this be happening?
A3: DPP-4 is identical to the T-cell activation marker CD26 and is expressed on the surface of various immune cells, including T-cells, B-cells, and NK cells.[3] It plays a role in T-cell activation, proliferation, and cytokine secretion. By inhibiting DPP-4, this compound can modulate immune responses. For instance, DPP-4 inhibition has been shown to suppress T-cell proliferation and alter cytokine production.[3] Additionally, DPP-4 cleaves and regulates the activity of several chemokines and cytokines, such as Stromal Cell-Derived Factor-1 (SDF-1/CXCL12), which is crucial for immune cell trafficking.[4] Therefore, unexpected immunological effects are plausible and warrant further investigation into the specific immune cell subsets and signaling pathways being affected.
Q4: Are there any known unexpected cardiovascular effects associated with DPP-4 inhibitors that I should be aware of in my preclinical studies?
A4: While generally considered safe, some clinical trials with other DPP-4 inhibitors have raised concerns about a potential increased risk of heart failure in certain patient populations. The proposed mechanisms are complex and may involve the accumulation of DPP-4 substrates other than GLP-1 that have cardiovascular activity. In preclinical models, some studies have shown that DPP-4 inhibition can be cardioprotective, while others have reported potential for adverse effects like increased cardiac fibrosis under specific conditions.[5] Therefore, careful monitoring of cardiovascular parameters in preclinical studies with this compound is advisable.
Troubleshooting Guides
Guide 1: Inconsistent Results in DPP-4 Enzyme Inhibition Assays
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Pipetting errors, especially with small volumes. | Use calibrated pipettes and practice consistent pipetting technique. Prepare a master mix for reagents to be added to multiple wells. |
| Incomplete mixing of reagents in the wells. | Gently mix the contents of each well after adding all reagents, for example, by using a plate shaker. | |
| "Edge effects" in 96-well plates due to evaporation. | Avoid using the outermost wells of the plate. Alternatively, fill the outer wells with buffer or water to create a humidified environment. | |
| Assay signal is too high or too low | Incorrect enzyme or substrate concentration. | Optimize the concentrations of both the DPP-4 enzyme and the substrate to ensure the reaction proceeds at a measurable rate and is in the linear range of the detection instrument. |
| Incorrect instrument settings (gain, excitation/emission wavelengths). | Verify the instrument settings are appropriate for the fluorogenic or colorimetric substrate being used. | |
| No inhibition observed at expected concentrations | Inactive this compound. | Verify the integrity and purity of your this compound compound. Ensure proper storage conditions have been maintained. |
| Insufficient pre-incubation time for a slow-binding inhibitor. | Increase the pre-incubation time of this compound with the DPP-4 enzyme before adding the substrate. |
Guide 2: Investigating Unexpected GLP-1 Independent Effects
| Observed Problem | Potential Cause | Recommended Experimental Approach |
| Unexpected biological effect in a cell line that does not express the GLP-1 receptor. | The effect is mediated by the accumulation of other DPP-4 substrates. | 1. Identify potential substrates: Review the literature for known DPP-4 substrates that could be involved in the observed phenotype.[2][3][6] 2. Measure substrate levels: If possible, measure the concentration of the suspected substrate(s) in your experimental system with and without this compound. 3. Use receptor antagonists: If the suspected substrate has a known receptor, use a specific antagonist for that receptor to see if it blocks the effect of this compound. |
| The effect is due to non-enzymatic interactions of DPP-4. | DPP-4 can interact with other proteins on the cell surface, and this interaction can be independent of its enzymatic activity. Investigating these interactions may require more advanced techniques like co-immunoprecipitation and mass spectrometry. | |
| Unexpected immunomodulatory effects in vivo. | This compound is altering the activity of immune cells via inhibition of surface CD26 (DPP-4). | 1. Flow cytometry: Analyze different immune cell populations (T-cells, B-cells, NK cells, monocytes) from treated and untreated animals to identify changes in their numbers or activation status. 2. Lymphocyte proliferation assay: Isolate lymphocytes and assess their proliferative response to stimuli in the presence or absence of this compound. 3. Cytokine profiling: Measure a panel of cytokines and chemokines in the plasma or tissue of interest to identify changes in the inflammatory milieu. |
Experimental Protocols
Protocol 1: In Vitro DPP-4 Inhibition Assay
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Reconstitute the recombinant human DPP-4 enzyme in the assay buffer to a working concentration. Keep the enzyme on ice.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions to obtain a range of concentrations for testing.
-
Prepare the fluorogenic substrate (e.g., Gly-Pro-AMC) in the assay buffer. Protect from light.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of assay buffer to each well.
-
Add 10 µL of this compound dilutions to the sample wells. Add 10 µL of solvent to the control and blank wells.
-
Add 10 µL of the DPP-4 enzyme solution to the sample and control wells. Add 10 µL of assay buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes. This step is important for slow-binding inhibitors like this compound.
-
Initiate the reaction by adding 50 µL of the substrate solution to all wells.
-
Immediately measure the fluorescence (e.g., Ex/Em = 360/460 nm) at multiple time points or in kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other wells.
-
Calculate the rate of reaction (slope of the fluorescence versus time curve).
-
Determine the percent inhibition for each concentration of this compound relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Visualizations
Caption: Canonical GLP-1 dependent signaling pathway inhibited by this compound.
Caption: Simplified overview of potential GLP-1 independent effects of this compound.
References
- 1. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Dipeptidyl peptidase 4 inhibitors and their potential immune modulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Emerging Role of Dipeptidyl Peptidase-4 in Autoimmune Disease [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
NVP-DPP728 interference with other experimental reagents
Welcome to the technical support center for NVP-DPP728. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges and ensure the smooth execution of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, reversible inhibitor of dipeptidyl peptidase IV (DPP-IV).[1][2] Its full chemical name is 1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine.[1] The molecule inhibits DPP-IV through a slow-binding, nitrile-dependent mechanism, forming a reversible complex with the enzyme.[1] This inhibition prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1), leading to potentiation of insulin release in response to glucose.[3]
Q2: What are the key chemical properties and storage recommendations for this compound?
| Property | Value |
| Molecular Formula | C₁₅H₁₈N₆O |
| Molecular Weight | 298.34 g/mol |
| CAS Number | 247016-69-9 |
| Purity | >99% |
| Solubility | Soluble in DMSO |
| Storage (Powder) | -80°C for 2 years; -20°C for 1 year (Protect from light) |
| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month (Protect from light) |
Q3: What are the known off-target effects of DPP-4 inhibitors that I should be aware of?
While this compound is highly selective for DPP-4, it is important to be aware of the potential off-target effects observed with the broader class of DPP-4 inhibitors. These can include interactions with other members of the dipeptidyl peptidase family, such as DPP-8 and DPP-9, which could lead to immune dysfunction.[4] Additionally, as DPP-4 (also known as CD26) is involved in T-cell activation, its inhibition may have immunomodulatory effects.
Troubleshooting Guide
This section provides guidance on common issues that may arise during experiments involving this compound.
Issue 1: Inconsistent or unexpected results in enzymatic assays.
Possible Cause 1: Interference with assay reagents due to the nitrile group.
The mechanism of this compound involves its nitrile group, which is an electrophilic moiety.[5][6] This group can potentially react with nucleophilic components in your assay buffer or with other reagents.
-
Troubleshooting Steps:
-
Buffer Composition: Avoid buffers containing strong nucleophiles. Standard phosphate or Tris-based buffers are generally recommended.
-
Reducing Agents: Reagents like dithiothreitol (DTT) or β-mercaptoethanol contain thiol groups that are nucleophilic and could potentially interact with the nitrile group of this compound.[7] If a reducing agent is necessary, consider running a control experiment to assess its impact on the inhibitor's activity.
-
Substrate Competition: For competitive inhibitors like this compound, the measured IC50 value can be influenced by the substrate concentration. It is recommended to use a substrate concentration at or below the Michaelis-Menten constant (Km) for more accurate determination of the inhibitory constant (Ki).[4]
-
Possible Cause 2: Non-specific binding.
Like many small molecules, this compound may exhibit non-specific binding to proteins or plastics, especially at higher concentrations.
-
Troubleshooting Steps:
-
Use of Detergents: Including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in your assay buffer can help to minimize non-specific binding.
-
Plate Type: Consider using low-binding microplates for sensitive assays.
-
Control Wells: Always include appropriate controls, such as wells with the inhibitor but without the enzyme, to assess any background signal or non-specific effects.
-
Issue 2: Poor solubility or precipitation of the compound during the experiment.
Possible Cause: Improper solvent or concentration.
This compound is readily soluble in dimethyl sulfoxide (DMSO). However, adding a concentrated DMSO stock to an aqueous buffer can sometimes cause the compound to precipitate.
-
Troubleshooting Steps:
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible (ideally ≤1%) to maintain the solubility of this compound and to avoid effects on enzyme activity.
-
Serial Dilutions: Prepare serial dilutions of your this compound stock in the assay buffer. Ensure thorough mixing after each dilution step.
-
Pre-warming: Gently warming the assay buffer before adding the this compound stock can sometimes improve solubility, but be mindful of the temperature stability of your enzyme and other reagents.
-
Issue 3: Interference with fluorescence-based assays.
Possible Cause: Quenching or autofluorescence.
Some compounds can interfere with fluorescence-based readouts by quenching the fluorescent signal or by exhibiting intrinsic fluorescence.
-
Troubleshooting Steps:
-
Control for Compound Interference: Run a control experiment with this compound in the assay buffer without the enzyme and/or substrate to check for any autofluorescence at the excitation and emission wavelengths of your assay.
-
Alternative Detection Methods: If significant interference is observed, consider using an alternative assay format with a different detection method, such as an absorbance-based or luminescence-based assay if available.
-
Experimental Protocols & Signaling Pathways
General Protocol for a DPP-IV Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare a solution of recombinant human DPP-IV enzyme in the assay buffer.
-
Prepare a solution of the fluorogenic substrate Gly-Pro-AMC (H-glycyl-proline-7-amino-4-methylcoumarin) in the assay buffer.
-
-
Assay Procedure:
-
Add the assay buffer to the wells of a 96-well plate.
-
Add serial dilutions of this compound to the wells. Include a positive control (a known DPP-IV inhibitor) and a negative control (DMSO vehicle).
-
Add the DPP-IV enzyme to all wells except for the blank controls.
-
Incubate the plate for a pre-determined time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes using a microplate reader with excitation at ~360-380 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Signaling Pathway of DPP-IV Inhibition
The primary consequence of this compound-mediated DPP-IV inhibition is the enhancement of incretin signaling.
Logical Troubleshooting Flowchart
When encountering unexpected experimental outcomes, this flowchart can guide your troubleshooting process.
References
- 1. This compound (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Ace Therapeutics [acetherapeutics.com]
- 3. Inhibition of dipeptidyl peptidase IV with this compound increases plasma GLP-1 (7-36 amide) concentrations and improves oral glucose tolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in NVP-DPP728 Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to ensure the reproducibility of studies involving the dipeptidyl peptidase IV (DPP-IV) inhibitor, NVP-DPP728. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to address common challenges encountered during experimentation.
I. Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues that may arise during experiments with this compound.
Category 1: Compound Handling and Storage
-
Question: My this compound solution appears to have precipitated. What should I do?
-
Answer: this compound has limited solubility in aqueous solutions. It is recommended to dissolve it in DMSO for a stock solution. If precipitation is observed in your working solution, gently warm the solution and vortex it. For future experiments, consider preparing fresh dilutions from the DMSO stock solution just before use and ensure the final DMSO concentration in your assay is low and consistent across all conditions.
-
-
Question: What are the optimal storage conditions for this compound?
-
Answer: For long-term stability, this compound powder should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C for extended periods. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Category 2: In Vitro DPP-IV Inhibition Assays
-
Question: I am observing lower than expected potency (higher IC50) for this compound in my DPP-IV inhibition assay. What are the possible causes?
-
Answer: Several factors could contribute to this issue:
-
Incorrect Enzyme Concentration: Ensure that the DPP-IV concentration is appropriate for the assay. A high enzyme concentration can lead to rapid substrate depletion and an underestimation of inhibitor potency.
-
Substrate Concentration: The concentration of the fluorogenic substrate (e.g., Gly-Pro-AMC) can influence the apparent IC50 value. Ensure you are using a substrate concentration at or below the Km for the enzyme.
-
Incubation Time: this compound is a slow-binding inhibitor.[1] A short pre-incubation time of the enzyme with the inhibitor before adding the substrate may not be sufficient to reach binding equilibrium, leading to an underestimation of its potency. It is advisable to pre-incubate this compound with DPP-IV for at least 10 minutes.
-
Reagent Quality: Verify the quality and activity of your DPP-IV enzyme and the purity of the substrate.
-
-
-
Question: My assay background is high, leading to a poor signal-to-noise ratio. How can I reduce the background?
-
Answer: High background can be caused by:
-
Substrate Instability: The fluorogenic substrate may be auto-hydrolyzing. Prepare fresh substrate solution for each experiment and protect it from light.
-
Contaminated Reagents: Ensure all buffers and reagents are free from contamination.
-
Well Plate Material: Use black, opaque-bottom plates for fluorescence-based assays to minimize background fluorescence and well-to-well crosstalk.
-
-
Category 3: Cell-Based Assays
-
Question: I am not observing the expected increase in GLP-1 levels in my cell culture supernatant after treatment with this compound. What could be the reason?
-
Answer: This could be due to several factors:
-
Cell Line Choice: Ensure you are using a cell line that endogenously expresses and secretes GLP-1 (e.g., specific enteroendocrine cell lines).
-
Cell Health: Confirm that the cells are healthy and viable.
-
DPP-IV Activity: The chosen cell line might have low endogenous DPP-IV activity, in which case the effect of the inhibitor will be minimal.
-
Stimulation Conditions: GLP-1 secretion is often stimulated. Ensure you are using appropriate secretagogues (e.g., glucose, amino acids) in your experimental design.
-
-
Category 4: Unexpected or Inconsistent Results
-
Question: I am observing off-target effects or results that are inconsistent with the known mechanism of this compound. How should I troubleshoot this?
-
Answer: While this compound is a selective DPP-IV inhibitor, off-target effects can occur, especially at high concentrations.
-
Concentration Range: Use a wide range of inhibitor concentrations to determine if the observed effect is dose-dependent and within the expected range for DPP-IV inhibition.
-
Control Experiments: Include appropriate controls, such as a structurally related but inactive compound, to rule out non-specific effects. Also, using cells that lack DPP-IV can help determine if the effects are on-target.[2][3]
-
Context-Dependent Effects: The effects of DPP-IV inhibitors can be context-dependent due to the presence of other DPP-4 substrates.[4] Consider the specific biological system you are studying and potential alternative substrates for DPP-IV that could be influencing your results.
-
-
II. Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: Physicochemical and Storage Properties of this compound
| Property | Value | Source |
| Molecular Weight | 298.34 g/mol | [5] |
| Solubility | Soluble in DMSO | [5] |
| Storage (Powder) | -20°C (1 year), -80°C (2 years) | [5] |
| Storage (in Solvent) | -20°C (1 month), -80°C (6 months) | [5] |
Table 2: In Vitro Inhibitory Activity of this compound against Human DPP-IV
| Parameter | Value | Source |
| Ki | 11 nM | [1] |
| kon | 1.3 x 105 M-1s-1 | [1] |
| koff | 1.3 x 10-3 s-1 | [1] |
| Dissociation t1/2 | ~10 min | [1] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
1. In Vitro DPP-IV Inhibition Assay Protocol
This protocol is designed to determine the inhibitory activity of this compound on purified DPP-IV enzyme.
-
Materials:
-
Recombinant human DPP-IV enzyme
-
DPP-IV fluorogenic substrate (e.g., Gly-Pro-AMC)
-
This compound
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
DMSO
-
96-well black, opaque-bottom microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations.
-
Add the diluted this compound solutions to the wells of the 96-well plate. Include wells with assay buffer and DMSO as negative controls.
-
Add the DPP-IV enzyme solution to each well and mix gently.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare the DPP-IV substrate solution in the assay buffer.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) in a kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each this compound concentration and calculate the IC50 value.
-
2. Cell-Based GLP-1 Secretion Assay Protocol
This protocol is for measuring the effect of this compound on the levels of active GLP-1 in cell culture.
-
Materials:
-
GLP-1 secreting cell line (e.g., GLUTag, NCI-H716)
-
Cell culture medium
-
This compound
-
GLP-1 secretagogue (e.g., glucose, phorbol 12-myristate 13-acetate)
-
DPP-IV inhibitor cocktail (for sample collection)
-
Active GLP-1 ELISA kit
-
24-well cell culture plates
-
-
Procedure:
-
Seed the GLP-1 secreting cells in a 24-well plate and culture until they reach the desired confluency.
-
Prepare different concentrations of this compound in the cell culture medium.
-
Wash the cells with a serum-free medium.
-
Add the this compound solutions to the respective wells and incubate for the desired time (e.g., 1-2 hours).
-
Add the GLP-1 secretagogue to stimulate GLP-1 release.
-
After the stimulation period, collect the cell culture supernatant into tubes containing a DPP-IV inhibitor cocktail to prevent GLP-1 degradation.
-
Centrifuge the collected supernatant to remove any cell debris.
-
Measure the concentration of active GLP-1 in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Analyze the data to determine the effect of this compound on GLP-1 levels.
-
IV. Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound action.
Experimental Workflow for In Vitro DPP-IV Inhibition Assay
Caption: In vitro DPP-IV inhibition assay workflow.
Troubleshooting Logic for Low this compound Potency
Caption: Troubleshooting low this compound potency.
References
- 1. This compound (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. innoprot.com [innoprot.com]
- 4. Context-dependent effects of dipeptidyl peptidase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
long-term stability of NVP-DPP728 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of NVP-DPP728 in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution of DMSO stock solution in aqueous buffer.
-
Question: I dissolved my this compound in DMSO to make a concentrated stock solution. However, when I dilute it into my aqueous assay buffer, a precipitate forms. What should I do?
-
Answer: This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous medium. Here are some troubleshooting steps:
-
Decrease the Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is low, typically below 1% (v/v), as many cell-based assays can tolerate this level. To achieve this, you may need to perform serial dilutions of your DMSO stock in DMSO first to lower the concentration before the final dilution into the aqueous buffer.
-
Optimize the Dilution Method: Instead of adding the aqueous buffer to your DMSO stock, try adding the small volume of your DMSO stock to the larger volume of the vigorously vortexing or stirring aqueous buffer. This rapid mixing can help prevent localized high concentrations that lead to precipitation.
-
Use a Surfactant: Consider including a small amount of a biocompatible surfactant, such as Tween-20 or Triton X-100, in your aqueous buffer to improve the solubility of this compound.
-
Adjust the pH of the Buffer: The solubility of this compound may be pH-dependent. Experiment with slight adjustments to the pH of your aqueous buffer to see if it improves solubility.
-
Issue 2: Inconsistent results in bioassays using this compound solutions.
-
Question: I am observing variability in the inhibitory effect of this compound in my experiments. Could this be related to the stability of my solutions?
-
Answer: Yes, inconsistent results can be a sign of compound degradation. Here’s how to troubleshoot this issue:
-
Prepare Fresh Solutions: The most reliable approach is to prepare fresh working solutions of this compound from a frozen stock solution for each experiment. Avoid using aqueous solutions that have been stored for extended periods at room temperature or 4°C.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles of your main DMSO stock solution, which can accelerate degradation, prepare single-use aliquots. When you need to make a working solution, thaw one aliquot and discard any unused portion.
-
Protect from Light: Store all this compound solutions, both stock and working solutions, protected from light, as light exposure can cause photodegradation. Use amber vials or wrap containers in aluminum foil.
-
Verify Compound Integrity: If you continue to see inconsistent results, you may need to verify the concentration and purity of your stock solution using an analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) and water. For long-term storage, DMSO is generally the preferred solvent for creating high-concentration stock solutions due to its ability to minimize hydrolysis.
Q2: How should I store my this compound stock solutions?
A2: For long-term stability, it is recommended to store DMSO stock solutions of this compound in tightly sealed vials at -80°C. For shorter-term storage, -20°C is also acceptable. To minimize degradation, it is best to prepare single-use aliquots to avoid multiple freeze-thaw cycles.
Q3: What is the stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions is expected to be lower than in DMSO. It is highly recommended to prepare fresh aqueous working solutions for each experiment. If temporary storage is necessary, keep the solution at 2-8°C and use it within 24 hours.
Q4: Are there any specific handling precautions for this compound?
A4: this compound contains a nitrile group, which can be susceptible to hydrolysis. Therefore, it is important to use anhydrous solvents when preparing stock solutions for long-term storage and to minimize exposure to moisture. As with all research compounds, appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn during handling.
Q5: How can I check if my this compound solution has degraded?
A5: A decrease in the expected biological activity in your assays can be an indicator of degradation. To confirm, you can use analytical techniques like HPLC to assess the purity of your solution. A stability-indicating HPLC method would show a decrease in the peak corresponding to this compound and the appearance of new peaks corresponding to degradation products.
Data on Recommended Storage Conditions
Since specific quantitative long-term stability data for this compound in various solutions is not publicly available, the following table summarizes the recommended storage conditions based on vendor information and general best practices for similar small molecules.
| Form | Solvent | Storage Temperature | Duration | Notes |
| Solid (Powder) | N/A | -20°C | Up to 1 year | Protect from light and moisture. |
| Solid (Powder) | N/A | -80°C | Up to 2 years | Protect from light and moisture. |
| Solution | DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Solution | DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Solution | Aqueous Buffer | 2-8°C | < 24 hours | Prepare fresh for each experiment. Protect from light. |
Experimental Protocol: Assessment of this compound Stability in Solution
This protocol outlines a general method for assessing the long-term stability of this compound in a specific solution using HPLC.
1. Materials:
-
This compound solid powder
-
HPLC-grade solvent (e.g., DMSO, water, or a specific buffer)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Temperature-controlled storage units (e.g., incubators, refrigerators, freezers)
-
Light-protective storage containers (e.g., amber vials)
2. Preparation of Stability Samples:
-
Accurately weigh this compound powder and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 10 mM).
-
From the stock solution, prepare aliquots of the test solution at the desired final concentration (e.g., 100 µM) in the solvent to be tested.
-
Divide the aliquots into different storage conditions to be evaluated (e.g., -20°C, 4°C, 25°C). Include a set of samples protected from light and another set exposed to light for photostability testing.
3. HPLC Analysis (Time Point Zero):
-
Develop and validate a stability-indicating HPLC method. This involves selecting an appropriate mobile phase and gradient to achieve good separation of the this compound peak from any potential degradation products.
-
Immediately after preparation, analyze an initial sample (t=0) to determine the initial concentration and purity of this compound. This will serve as the baseline.
4. Stability Study Time Points:
-
At predetermined time intervals (e.g., 1, 3, 7, 14, 30, 60, and 90 days), retrieve one aliquot from each storage condition.
-
Allow the sample to equilibrate to room temperature before analysis.
-
Analyze the samples by HPLC using the validated method.
5. Data Analysis:
-
For each time point and condition, calculate the percentage of this compound remaining relative to the initial concentration at t=0.
-
Monitor the appearance and growth of any new peaks, which may represent degradation products.
-
Plot the percentage of this compound remaining versus time for each storage condition to determine the degradation kinetics.
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Troubleshooting logic for inconsistent experimental results.
mitigating potential side effects of NVP-DPP728 in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the dipeptidyl peptidase IV (DPP-4) inhibitor, NVP-DPP728, in animal models. The information provided is intended to help mitigate potential side effects and ensure the successful execution of preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the enzyme dipeptidyl peptidase IV (DPP-4).[1] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP. This, in turn, potentiates glucose-dependent insulin secretion, suppresses glucagon release, and ultimately leads to improved glycemic control.[2]
Q2: What are the potential side effects of DPP-4 inhibitors as a class in animal models?
While preclinical data on this compound is not extensively published in the public domain, class-wide effects of DPP-4 inhibitors have been noted in various animal studies and are important considerations for any research involving this class of compounds. Potential side effects may include:
-
Pancreatitis: Although the risk is considered low and data from animal studies have been largely inconclusive, pancreatitis has been associated with some DPP-4 inhibitors in clinical use.[3][4]
-
Immunomodulatory Effects: DPP-4 (also known as CD26) is expressed on the surface of lymphocytes and plays a role in T-cell activation. Inhibition of DPP-4 could therefore modulate immune responses. This may manifest as either anti-inflammatory or pro-inflammatory effects depending on the context of the study.
-
Renal Effects: As the kidneys are involved in the excretion of many drugs and their metabolites, monitoring renal function is a standard component of preclinical toxicology.
-
Cardiovascular Effects: Cardiovascular safety is a critical aspect of preclinical drug development. While clinical trials for approved DPP-4 inhibitors have generally shown a neutral cardiovascular profile, careful monitoring in animal models is warranted.
Q3: What are the appropriate animal models for studying the efficacy and safety of this compound?
The choice of animal model will depend on the specific research question.
-
For efficacy studies focusing on glucose metabolism, rodent models of type 2 diabetes, such as Zucker fatty rats or db/db mice, are commonly used.[2][5]
-
For safety and toxicology studies, both rodent (e.g., rats, mice) and non-rodent (e.g., dogs, non-human primates) species are typically required by regulatory agencies to assess potential toxicities before human clinical trials.[6] Beagle dogs are a common non-rodent species for cardiovascular safety assessment.[7][8]
Troubleshooting Guides
Issue 1: Unexpected Inflammatory Response or Immune System Alterations
Symptoms:
-
Increased levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in plasma or tissue homogenates.
-
Altered lymphocyte populations as determined by flow cytometry.
-
Histopathological evidence of inflammation in non-target tissues.
Possible Causes:
-
On-target immunomodulatory effects: DPP-4 (CD26) is involved in T-cell activation, and its inhibition can alter immune responses.
-
Off-target effects: The compound may be interacting with other molecules involved in immune signaling.
-
Underlying inflammatory condition in the animal model: The observed effect may be an exacerbation of a pre-existing subclinical inflammatory state.
Mitigation and Troubleshooting Steps:
-
Establish a Baseline: Ensure that baseline immunological parameters are thoroughly characterized in your animal model before initiating treatment with this compound.
-
Dose-Response Evaluation: Conduct a dose-ranging study to determine if the observed inflammatory effects are dose-dependent. Using the lowest effective dose can help minimize off-target effects.
-
Comprehensive Immune Monitoring: Implement a panel of immune monitoring assays to gain a broader understanding of the immunological changes. This may include multiplex cytokine analysis, immunophenotyping of major lymphocyte subsets, and functional assays such as T-cell proliferation assays.
-
Histopathological Analysis: Perform detailed histopathological examination of lymphoid tissues (spleen, thymus, lymph nodes) and other relevant organs to identify any treatment-related changes.
Issue 2: Concerns Regarding Pancreatic Safety
Symptoms:
-
Elevated serum amylase and lipase levels.
-
Histopathological findings of pancreatic inflammation, edema, or acinar cell necrosis.
-
Changes in pancreatic weight.
Possible Causes:
-
While a direct causal link is not firmly established in preclinical models for all DPP-4 inhibitors, it remains a potential class effect to monitor.
Mitigation and Troubleshooting Steps:
-
Regular Monitoring of Pancreatic Enzymes: Collect blood samples at regular intervals throughout the study to monitor serum amylase and lipase levels.
-
Thorough Histopathology: At the end of the study, perform a detailed histopathological evaluation of the pancreas. This should include examination for inflammation, fibrosis, and any pre-neoplastic changes.
-
Control Groups: Include appropriate vehicle control groups to differentiate treatment-related effects from spontaneous changes in the animal model.
-
Consider Co-morbidities: Be aware that animal models of diabetes and obesity may have a higher background incidence of pancreatic abnormalities.
Issue 3: Assessing Cardiovascular Safety
Symptoms:
-
Changes in blood pressure, heart rate, or ECG parameters (e.g., QT interval prolongation).
Possible Causes:
-
Direct or indirect effects of this compound on the cardiovascular system.
Mitigation and Troubleshooting Steps:
-
Telemetry Monitoring: For a thorough cardiovascular safety assessment, especially in non-rodent models like Beagle dogs, the use of telemetry is the gold standard. This allows for continuous monitoring of blood pressure, heart rate, and ECG in conscious, freely moving animals.
-
Dose Escalation Studies: Carefully designed dose escalation studies can help identify any dose-dependent cardiovascular effects.
-
Echocardiography: In longer-term studies, periodic echocardiograms can be used to assess cardiac structure and function.
-
Histopathology of the Heart: At necropsy, a detailed histopathological examination of the heart should be performed to look for any signs of cardiotoxicity.
Data Presentation
Table 1: Key Parameters for Monitoring Potential Side Effects of this compound in Animal Models
| Potential Side Effect | Animal Model | Primary Monitoring Parameters | Secondary Monitoring Parameters |
| Pancreatitis | Rodents (Rats, Mice) | Serum Amylase, Serum Lipase, Pancreatic Histopathology | Pancreas Weight, Clinical Observations (e.g., abdominal posturing) |
| Immunomodulation | Rodents (Rats, Mice) | Cytokine Profiling (e.g., Luminex), Lymphocyte Subpopulation Analysis (Flow Cytometry) | Spleen and Thymus Weights, Histopathology of Lymphoid Tissues, T-cell Dependent Antibody Response (TDAR) Assay |
| Cardiovascular Effects | Non-rodents (Beagle Dogs) | Continuous Telemetry (ECG, Blood Pressure, Heart Rate) | Cardiac Histopathology, Serum Cardiac Troponins |
| General Toxicity | Rodents, Non-rodents | Clinical Observations, Body Weight, Food Consumption, Hematology, Clinical Chemistry | Organ Weights, Gross Pathology, Histopathology of Major Organs |
Experimental Protocols
Protocol 1: General Toxicology and Pancreatic Safety Assessment in Rats (28-Day Study)
-
Animals: Male and female Sprague-Dawley or Wistar rats (n=10/sex/group).
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).
-
Group 2: Low dose this compound.
-
Group 3: Mid dose this compound.
-
Group 4: High dose this compound.
-
-
Administration: Daily oral gavage for 28 consecutive days.
-
In-life Observations:
-
Clinical signs: Twice daily.
-
Body weight: Weekly.
-
Food consumption: Weekly.
-
-
Clinical Pathology (Day 29):
-
Hematology: Complete blood count with differential.
-
Clinical Chemistry: Including assessment of amylase and lipase.
-
-
Terminal Procedures (Day 29):
-
Necropsy: Gross pathological examination of all organs.
-
Organ Weights: Adrenals, brain, heart, kidneys, liver, pancreas, spleen, thymus, testes, ovaries.
-
Histopathology: Comprehensive examination of all major organs, with a particular focus on the pancreas.
-
Protocol 2: Cardiovascular Safety Pharmacology in Conscious Telemetered Beagle Dogs
-
Animals: Male and female Beagle dogs (n=4) surgically implanted with telemetry devices.
-
Study Design: Latin square crossover design with a sufficient washout period between doses.
-
Groups:
-
Vehicle control.
-
Low, mid, and high doses of this compound.
-
-
Administration: Single intravenous or oral dose.
-
Data Collection:
-
Continuous recording of ECG, blood pressure (systolic, diastolic, mean arterial), and heart rate from 2 hours pre-dose to 24 hours post-dose.
-
-
Data Analysis:
-
Analysis of changes from baseline for all parameters.
-
Assessment of QT interval corrected for heart rate (e.g., QTcB, QTcF).
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for a 28-day rodent toxicology study.
Caption: Logical approach to troubleshooting adverse events.
References
- 1. This compound (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of dipeptidyl peptidase IV with this compound increases plasma GLP-1 (7-36 amide) concentrations and improves oral glucose tolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gov.uk [gov.uk]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Assessing Scientific Soundness and Translational Value of Animal Studies on DPP4 Inhibitors for Treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GLP and Non-GLP Toxicology | Genesis Drug Discovery & Development [gd3services.com]
- 7. kidbdev.med.unc.edu [kidbdev.med.unc.edu]
- 8. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
Validation & Comparative
A Preclinical Showdown: NVP-DPP728 vs. Sitagliptin in Dipeptidyl Peptidase-4 Inhibition
In the landscape of type 2 diabetes therapeutics, the inhibition of dipeptidyl peptidase-4 (DPP-4) has emerged as a cornerstone of glycemic control. This guide provides a comparative analysis of two notable DPP-4 inhibitors, NVP-DPP728 and sitagliptin, based on preclinical data. While both compounds share a common mechanism of action, their biochemical properties and in vivo efficacy exhibit distinct characteristics. This document is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of their preclinical performance.
Mechanism of Action: Targeting the Incretin System
Both this compound and sitagliptin exert their therapeutic effects by inhibiting the DPP-4 enzyme. This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3][4][5] By blocking DPP-4, these inhibitors increase the circulating levels of active GLP-1 and GIP, which in turn potentiate glucose-dependent insulin secretion, suppress glucagon release, and ultimately lead to improved glycemic control.[1][2][4][5][6][7]
This compound is characterized as a potent, slow-binding, and reversible inhibitor of DPP-4.[6][7] Its inhibition mechanism involves the formation of a reversible, nitrile-dependent complex with the enzyme.[6] Sitagliptin is also a competitive and reversible inhibitor of DPP-4.[2]
Comparative Efficacy in Preclinical Models
Both this compound and sitagliptin have demonstrated efficacy in improving glucose tolerance in various preclinical models of insulin resistance and type 2 diabetes.
This compound: In studies with obese Zucker rats, a model of insulin resistance and mild type 2 diabetes, oral administration of this compound significantly improved glucose tolerance during an oral glucose tolerance test (OGTT).[8] This was associated with an amplified early-phase insulin response and increased plasma concentrations of active GLP-1 (7-36 amide).[8] Similarly, in aged Wistar and Fischer 344 rats with impaired glucose tolerance, this compound treatment ameliorated glucose tolerance by potentiating the early insulin response.[9]
Sitagliptin: Sitagliptin has shown robust glucose-lowering effects in various preclinical models. In ob/ob mice, a model of obesity and diabetes, sitagliptin administration resulted in significant inhibition of plasma DPP-4 activity and improved glucose tolerance.[2] Preclinical studies have also indicated that sitagliptin can stimulate β-cell differentiation and proliferation and inhibit apoptosis of β-cells.[10]
Quantitative Data Summary
| Parameter | This compound | Sitagliptin |
| In Vitro Potency | ||
| Ki (human DPP-4) | 11 nM[6][7] | Competitive, tight binding inhibitor[2] |
| In Vivo DPP-4 Inhibition | ||
| Dose (ob/ob mice) | Not explicitly stated in provided results | 10 mg/kg (p.o.)[2] |
| Max Inhibition (ob/ob mice) | Not explicitly stated in provided results | 90% at 60 min[2] |
| Inhibition at 8h (ob/ob mice) | Shorter duration of action than vildagliptin[2] | >70%[2] |
| Pharmacokinetics | ||
| Bioavailability | Not explicitly stated in provided results | ~87% (human)[4][11] |
| Tmax | Not explicitly stated in provided results | 1-4 hours (human)[5][11] |
| Half-life (t1/2) | Not explicitly stated in provided results | 12.4 hours (human)[5][11] |
| Excretion | Not explicitly stated in provided results | ~79% unchanged in urine (human)[4] |
Experimental Protocols
In Vitro DPP-4 Inhibition Assay
A common method to determine the inhibitory potency of compounds against DPP-4 involves a fluorogenic substrate.
Objective: To determine the in vitro potency (IC50 or Ki) of this compound and sitagliptin against the DPP-4 enzyme.
Methodology:
-
Enzyme and Substrate: Purified human or recombinant DPP-4 enzyme is used. A commonly used fluorogenic substrate is H-Gly-Pro-AMC.[12]
-
Compound Preparation: The test compounds (this compound or sitagliptin) are prepared in a series of dilutions.
-
Assay Procedure: The DPP-4 enzyme is pre-incubated with the various concentrations of the test compound in a suitable buffer. The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
Data Analysis: The fluorescence is measured over time, which corresponds to the rate of substrate cleavage. The percentage of DPP-4 inhibition is calculated relative to a control without the inhibitor. The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is then determined by fitting the data to a dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard preclinical experiment to evaluate the effect of a compound on glucose homeostasis.
Objective: To assess the in vivo efficacy of this compound and sitagliptin in improving glucose tolerance in an animal model of type 2 diabetes.
Methodology:
-
Animal Model: Genetically diabetic or diet-induced obese animal models, such as obese Zucker rats or ob/ob mice, are commonly used.[2][8]
-
Procedure:
-
Animals are fasted overnight.
-
A baseline blood sample is collected.
-
The test compound (this compound or sitagliptin) or vehicle is administered orally at a specific dose.
-
After a set period, a glucose load is administered orally.
-
Blood samples are collected at various time points after the glucose challenge (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Data Analysis: Blood glucose levels are measured at each time point. The area under the curve (AUC) for glucose is calculated to assess the overall improvement in glucose tolerance. Plasma insulin and active GLP-1 levels can also be measured to understand the mechanism of action.
Conclusion
Both this compound and sitagliptin are effective inhibitors of the DPP-4 enzyme, leading to enhanced incretin action and improved glucose homeostasis in preclinical models. This compound was a significant early-stage compound in the development of DPP-4 inhibitors. Sitagliptin, a later-generation and marketed drug, has been extensively characterized and demonstrates a favorable pharmacokinetic profile for once-daily dosing in humans. The preclinical data for both compounds robustly support the therapeutic utility of DPP-4 inhibition for the treatment of type 2 diabetes. While direct head-to-head preclinical comparisons are limited in the available literature, the collective evidence highlights the consistent efficacy of this drug class.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sitagliptin: review of preclinical and clinical data regarding incidence of pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Sitagliptin: Package Insert / Prescribing Information / MOA [drugs.com]
- 6. This compound (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Ace Therapeutics [acetherapeutics.com]
- 8. Inhibition of dipeptidyl peptidase IV with this compound increases plasma GLP-1 (7-36 amide) concentrations and improves oral glucose tolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dipeptidyl peptidase IV inhibitor this compound ameliorates early insulin response and glucose tolerance in aged rats but not in aged Fischer 344 rats lacking its enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of NVP-DPP728 and Vildagliptin: Efficacy in Dipeptidyl Peptidase-IV Inhibition
In the landscape of therapeutic agents for type 2 diabetes, inhibitors of dipeptidyl peptidase-IV (DPP-IV) have emerged as a significant class of oral antihyperglycemic drugs. This guide provides a detailed comparative analysis of two such inhibitors: NVP-DPP728, an early investigational compound, and vildagliptin, a clinically approved medication. This comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data on their efficacy, supported by experimental protocols and visual representations of their mechanism of action.
Mechanism of Action: Targeting the Incretin Pathway
Both this compound and vildagliptin exert their therapeutic effects by inhibiting the DPP-IV enzyme. DPP-IV is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, these compounds increase the circulating levels of active GLP-1 and GIP, which in turn enhance glucose-dependent insulin secretion, suppress glucagon release, and ultimately lead to improved glycemic control.
Mechanism of DPP-IV Inhibition.
In Vitro Potency: A Quantitative Comparison
| Compound | Parameter | Value (nM) | Species | Reference |
| This compound | Ki | 11 | Human | [1] |
| Vildagliptin | IC50 | 34 | Human | [2] |
| Vildagliptin | IC50 | 61.7 | Murine | [2] |
Ki (Inhibition constant) and IC50 (half maximal inhibitory concentration) are measures of inhibitor potency. Lower values indicate higher potency.
In Vivo Efficacy: Oral Glucose Tolerance Tests
The hypoglycemic effect of this compound and vildagliptin has been demonstrated in preclinical animal models using oral glucose tolerance tests (OGTT). These studies assess the ability of the compounds to improve glucose disposal following a glucose challenge.
This compound in Obese Zucker Rats
In a study utilizing obese Zucker rats, a model of insulin resistance and glucose intolerance, oral administration of this compound demonstrated a significant improvement in glucose homeostasis.[3]
| Treatment Group | Peak Glucose Concentration (mmol/L) | Glucose AUC0-60 min (mmol/L·min) | Insulin AUC0-60 min (pmol/L·min) |
| Vehicle | 15.3 ± 0.4 | 809 ± 24 | 1674 ± 462 |
| This compound (10 mg/kg) | 12.1 ± 1.0 | 624 ± 48 | 3150 ± 630 |
Data are presented as mean ± SEM. AUC: Area Under the Curve.
Vildagliptin in Diabetic Rats
In a study with diabetic rats, vildagliptin treatment for 12 weeks resulted in a significant reduction in fasting blood glucose and improved glucose tolerance during an OGTT.[4]
| Treatment Group | Fasting Blood Glucose (mmol/L) | Glucose AUC in OGTT (mmol/L·h) |
| Vehicle | 25.3 ± 1.5 | 48.7 ± 2.1 |
| Vildagliptin (10 mg/kg/day) | 15.1 ± 1.1 | 32.5 ± 1.8 |
| Vildagliptin (20 mg/kg/day) | 13.8 ± 0.9 | 29.8 ± 1.5 |
Data are presented as mean ± SEM. AUC: Area Under the Curve.
It is important to note that the differences in animal models (Zucker rats vs. streptozotocin-induced diabetic rats) and experimental protocols preclude a direct quantitative comparison of the in vivo efficacy between this compound and vildagliptin from these specific studies.
Experimental Protocols
In Vitro DPP-IV Inhibition Assay
A common method to determine the in vitro potency of DPP-IV inhibitors involves a fluorometric assay.
In Vitro DPP-IV Inhibition Assay.
Detailed Methodology:
-
Enzyme and Substrate Preparation: Recombinant human or murine DPP-IV is diluted in an appropriate buffer (e.g., HEPES buffer, pH 7.5). A fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), is also prepared in the same buffer.
-
Inhibitor Preparation: this compound or vildagliptin is serially diluted to various concentrations.
-
Assay Procedure:
-
The DPP-IV enzyme solution is pre-incubated with the different concentrations of the inhibitor (or vehicle control) in a 96-well plate for a specified period at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.
-
The fluorescence intensity, which is proportional to the enzyme activity, is measured over time using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard in vivo procedure to evaluate glucose metabolism.
Oral Glucose Tolerance Test Workflow.
Detailed Methodology:
-
Animal Acclimatization and Fasting: Rodents (e.g., rats or mice) are acclimatized to the experimental conditions. Prior to the test, animals are fasted overnight (typically 12-16 hours) with free access to water.[3][4]
-
Drug Administration: A single oral dose of this compound, vildagliptin, or vehicle is administered by gavage at a predetermined time before the glucose challenge (e.g., 30-60 minutes).
-
Baseline Blood Sample: A baseline blood sample (t=0) is collected, usually from the tail vein.
-
Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally by gavage.[4]
-
Serial Blood Sampling: Blood samples are collected at various time points after the glucose administration (e.g., 30, 60, and 120 minutes).[4]
-
Biochemical Analysis: Blood glucose concentrations are measured immediately using a glucometer or later in plasma samples. Plasma insulin levels can also be determined using methods like ELISA.
-
Data Analysis: The data are plotted as blood glucose concentration versus time. The area under the curve (AUC) for both glucose and insulin is calculated to quantify the overall glycemic response.
Conclusion
Both this compound and vildagliptin are potent inhibitors of the DPP-IV enzyme, with in vitro data suggesting high affinity for their target. Preclinical in vivo studies confirm their efficacy in improving glucose tolerance in animal models of insulin resistance and diabetes. While direct comparative efficacy data from head-to-head studies are limited, the available information indicates that both compounds effectively modulate the incretin system to achieve their antihyperglycemic effects. Vildagliptin has progressed to become a clinically successful therapeutic, underscoring the therapeutic potential of this class of compounds that was initially explored with molecules like this compound. This guide provides a foundational understanding for researchers engaged in the ongoing development and characterization of novel DPP-IV inhibitors.
References
- 1. This compound (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of dipeptidyl peptidase IV with this compound increases plasma GLP-1 (7-36 amide) concentrations and improves oral glucose tolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vildagliptin, a dipeptidyl peptidase-4 inhibitor, attenuated endothelial dysfunction through miRNAs in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of NVP-DPP728 and Other DPP-IV Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the investigational dipeptidyl peptidase-IV (DPP-IV) inhibitor, NVP-DPP728, against other prominent DPP-IV inhibitors: Sitagliptin, Vildagliptin, Saxagliptin, and Linagliptin. This document summarizes key performance data, details relevant experimental methodologies, and visualizes important pathways and workflows to support informed research and development decisions.
Introduction to DPP-IV Inhibition
Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a critical role in glucose homeostasis. It is responsible for the rapid inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and potentiate insulin secretion while suppressing glucagon release. By inhibiting DPP-IV, the bioavailability of active GLP-1 and GIP is increased, leading to enhanced glucose-dependent insulin secretion and improved glycemic control. This mechanism forms the basis for the therapeutic use of DPP-IV inhibitors in the management of type 2 diabetes mellitus.
In Vitro Potency and Binding Kinetics
The inhibitory potency (Ki or IC50) and binding kinetics are fundamental parameters for characterizing the interaction of an inhibitor with its target enzyme. This compound is a potent, slow-binding inhibitor of DPP-IV.[1] The following table summarizes the in vitro potency of this compound in comparison to other well-established DPP-IV inhibitors. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
| Inhibitor | Ki (nM) | IC50 (nM) | Binding Characteristics |
| This compound | 11[1] | 14 | Slow-binding, reversible, nitrile-dependent[1] |
| Sitagliptin | ~19-27 | ~19 | Rapidly dissociating |
| Vildagliptin | ~3-62 | ~4.5 | Slow tight-binding |
| Saxagliptin | ~1.3-50 | - | Prolonged dissociation |
| Linagliptin | ~1 | ~1 | High affinity, slow dissociation |
Selectivity Profile
The selectivity of a DPP-IV inhibitor is crucial for minimizing off-target effects. Inhibition of related proteases, such as DPP-8 and DPP-9, has been associated with toxicity in preclinical studies. The following table provides available data on the selectivity of this compound and other inhibitors against these closely related enzymes. A higher IC50 or Ki value for DPP-8 and DPP-9 indicates greater selectivity for DPP-IV.
| Inhibitor | Selectivity for DPP-IV over DPP-8 (fold) | Selectivity for DPP-IV over DPP-9 (fold) |
| This compound | >15,000 (relative to a range of proline-cleaving proteases) | Data not available |
| Sitagliptin | >2600 | >4700 |
| Vildagliptin | >200 | >30 |
| Saxagliptin | >400 | >75 |
| Linagliptin | >1000 | >10000 |
Pharmacokinetic Properties
The pharmacokinetic profile of a drug determines its absorption, distribution, metabolism, and excretion (ADME), which in turn influences its dosing regimen and potential for drug-drug interactions. The data for this compound is derived from preclinical studies, while the data for the other inhibitors is based on human clinical trials.
| Parameter | This compound (preclinical) | Sitagliptin (human) | Vildagliptin (human) | Saxagliptin (human) | Linagliptin (human) |
| Bioavailability | Orally active | ~87% | ~85% | ~67% | ~30% |
| Half-life (t½) | Data not available | ~12.4 hours | ~2-3 hours | ~2.5 hours (parent), ~3.1 hours (active metabolite) | >100 hours (terminal) |
| Metabolism | Data not available | Minimally metabolized | Extensively hydrolyzed | CYP3A4/5 to an active metabolite | Minimally metabolized |
| Primary Excretion Route | Data not available | Renal (unchanged) | Renal (metabolites) | Renal and hepatic | Fecal (unchanged) |
In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT)
The oral glucose tolerance test is a standard method to assess the in vivo efficacy of antihyperglycemic agents. It measures the body's ability to handle a glucose load. The following table summarizes the effects of the DPP-IV inhibitors on glucose tolerance. Direct comparison is challenging due to the different models and study designs (preclinical for this compound vs. clinical for others).
| Inhibitor | Study Population | Key Findings in OGTT |
| This compound | Obese Zucker rats[2] | Significantly improved glucose tolerance and amplified early-phase insulin response.[2] |
| Sitagliptin | Humans with type 2 diabetes[3] | Reduced post-OGTT glucose excursion and increased active GLP-1 and GIP levels.[3] |
| Vildagliptin | Humans with type 2 diabetes | Improved glucose tolerance and enhanced β-cell function. |
| Saxagliptin | Humans with type 2 diabetes | Reduced postprandial glucose excursions. |
| Linagliptin | Humans with impaired glucose tolerance[4] | Significantly decreased glucose levels at 120 minutes post-OGTT.[4] |
Experimental Protocols
In Vitro DPP-IV Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against DPP-IV.
Materials:
-
Recombinant human DPP-IV enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds (e.g., this compound) and a known reference inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, the diluted test compounds/reference inhibitor, and the recombinant DPP-IV enzyme.
-
Incubate the plate for a predefined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm). The rate of increase in fluorescence is proportional to the DPP-IV activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Oral Glucose Tolerance Test (OGTT) in a Rodent Model
Objective: To evaluate the in vivo effect of a DPP-IV inhibitor on glucose tolerance in a rodent model of diabetes or insulin resistance.
Materials:
-
Test animals (e.g., Zucker rats or diet-induced obese mice)
-
Test compound (e.g., this compound) formulated in a suitable vehicle
-
Glucose solution (e.g., 2 g/kg body weight)
-
Blood glucose monitoring system
-
Equipment for oral gavage
Procedure:
-
Fast the animals overnight (e.g., 12-16 hours) with free access to water.
-
Administer the test compound or vehicle orally at a specified time before the glucose challenge.
-
At time 0, collect a baseline blood sample (e.g., from the tail vein) to measure fasting blood glucose.
-
Immediately after the baseline blood collection, administer the glucose solution via oral gavage.
-
Collect blood samples at various time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure the blood glucose concentration at each time point.
-
Plot the blood glucose concentration over time for both the treated and vehicle control groups.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance. A lower AUC in the treated group indicates improved glucose tolerance.
Visualizations
Caption: DPP-IV signaling pathway and the mechanism of action of DPP-IV inhibitors.
Caption: Experimental workflow for the comparative evaluation of DPP-IV inhibitors.
Conclusion
This compound is a potent and selective inhibitor of DPP-IV with demonstrated in vivo efficacy in preclinical models of insulin resistance.[2] Its slow-binding kinetics may offer a prolonged duration of action.[1] When compared to clinically approved DPP-IV inhibitors, this compound exhibits comparable in vitro potency. However, a comprehensive head-to-head comparison is limited by the availability of human pharmacokinetic and extensive clinical efficacy data for this compound. The provided data tables and experimental protocols offer a foundation for researchers to contextualize the performance of this compound and to design further comparative studies. The choice of a DPP-IV inhibitor for further research or development will depend on a thorough evaluation of its potency, selectivity, pharmacokinetic profile, and in vivo efficacy in relevant models.
References
- 1. This compound (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of dipeptidyl peptidase IV with this compound increases plasma GLP-1 (7-36 amide) concentrations and improves oral glucose tolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Effect of Linagliptin Versus Metformin on Glycemic Variability in Patients with Impaired Glucose Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
NVP-DPP728 and Its Impact on GLP-1 Half-Life: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dipeptidyl peptidase-4 (DPP-4) inhibitor NVP-DPP728 and its effect on the half-life of glucagon-like peptide-1 (GLP-1). The performance of this compound is compared with other well-established DPP-4 inhibitors, sitagliptin and vildagliptin, supported by available experimental data. This document is intended to serve as a resource for researchers and professionals in the field of drug development and metabolic disease research.
Introduction to GLP-1 and DPP-4 Inhibition
Glucagon-like peptide-1 (GLP-1) is an incretin hormone secreted by intestinal L-cells in response to nutrient intake. It plays a crucial role in glucose homeostasis by stimulating glucose-dependent insulin secretion, suppressing glucagon release, delaying gastric emptying, and promoting satiety. However, the therapeutic potential of native GLP-1 is limited by its short half-life of approximately 1-2 minutes in circulation, as it is rapidly degraded and inactivated by the enzyme dipeptidyl peptidase-4 (DPP-4).
DPP-4 inhibitors are a class of oral hypoglycemic agents that function by inhibiting the DPP-4 enzyme, thereby preventing the degradation of endogenous GLP-1 and another incretin hormone, glucose-dependent insulinotropic polypeptide (GIP). This inhibition leads to an increase in the circulating concentrations and prolongation of the half-life of active GLP-1, thus enhancing its beneficial effects on glycemic control.
Comparative Analysis of DPP-4 Inhibitors
This section compares the pharmacokinetic properties and the documented effects on GLP-1 levels of this compound, sitagliptin, and vildagliptin. While direct head-to-head studies measuring the precise extension of GLP-1 half-life by all three compounds are limited, the available data on the fold-increase in active GLP-1 levels provide a valuable surrogate for their comparative efficacy.
Pharmacokinetic and Pharmacodynamic Properties
| Parameter | This compound | Sitagliptin | Vildagliptin |
| Mechanism of Action | Potent and selective, reversible, slow-binding inhibitor of DPP-4. | Potent and selective, reversible inhibitor of DPP-4. | Potent and selective, covalent-binding inhibitor of DPP-4. |
| Half-life of Inhibitor | Not explicitly stated in the provided results. | Approximately 12.4 hours. | Approximately 1.5-2.43 hours.[1] |
| Effect on Active GLP-1 Levels | Increases plasma GLP-1 (7-36) amide concentrations. | Approximately 2-fold increase in post-meal active GLP-1 levels.[2] | Up to a 2- to 3-fold increase in plasma active GLP-1 levels.[3] |
Experimental Protocols
In Vivo Measurement of GLP-1 Half-Life Following DPP-4 Inhibitor Administration
This protocol outlines a general procedure for determining the effect of a DPP-4 inhibitor on the half-life of active GLP-1 in a rodent model.
1. Animal Model and Acclimatization:
-
Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Animals should be housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to standard chow and water for at least one week to acclimatize.
2. Experimental Groups:
-
Vehicle control group (e.g., saline or appropriate vehicle for the inhibitor).
-
DPP-4 inhibitor treatment group (e.g., this compound, sitagliptin, or vildagliptin) at a specified dose.
3. Drug Administration:
-
The DPP-4 inhibitor or vehicle is administered via an appropriate route (e.g., oral gavage or intravenous injection) at a predetermined time before the GLP-1 challenge.
4. GLP-1 Administration and Blood Sampling:
-
A bolus of exogenous active GLP-1 (7-36) amide is administered intravenously.
-
Blood samples are collected at multiple time points post-GLP-1 injection (e.g., 0, 1, 2, 5, 10, 15, and 30 minutes).
-
Blood should be collected in tubes containing a DPP-4 inhibitor (e.g., sitagliptin or a specific inhibitor cocktail) and a protease inhibitor cocktail to prevent ex vivo degradation of GLP-1.
5. Plasma Preparation and GLP-1 Measurement:
-
Blood samples are centrifuged to separate plasma.
-
Plasma levels of active GLP-1 are quantified using a validated enzyme-linked immunosorbent assay (ELISA) kit specific for the active form of GLP-1.
6. Data Analysis:
-
The plasma concentration of active GLP-1 is plotted against time for both the vehicle and treatment groups.
-
The half-life of active GLP-1 is calculated from the elimination phase of the concentration-time curve using appropriate pharmacokinetic software.
Visualizing the Mechanism of Action
GLP-1 Signaling Pathway and the Impact of DPP-4 Inhibition
The following diagram illustrates the signaling pathway of GLP-1 and the mechanism by which DPP-4 inhibitors enhance its action.
Caption: GLP-1 signaling and DPP-4 inhibition.
Experimental Workflow for Evaluating DPP-4 Inhibitor Efficacy
The diagram below outlines a typical experimental workflow for assessing the in vivo efficacy of a DPP-4 inhibitor.
Caption: In vivo experimental workflow.
References
- 1. Comparison of GLP-1 Analogues versus Sitagliptin in the Management of Type 2 Diabetes: Systematic Review and Meta-Analysis of Head-to-Head Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of NVP-DPP728 and Rosiglitazone in Enhancing Insulin Sensitivity
In the landscape of therapeutic agents for type 2 diabetes, improving insulin sensitivity remains a cornerstone of glycemic control. This guide provides a detailed comparison of two distinct pharmacological agents, NVP-DPP728 and rosiglitazone, and their respective impacts on insulin sensitivity, supported by experimental data. While direct comparative studies are limited, this document consolidates independent findings to offer researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms and effects.
This compound, a dipeptidyl peptidase-IV (DPP-IV) inhibitor, enhances the action of endogenous incretin hormones. In contrast, rosiglitazone, a member of the thiazolidinedione (TZD) class, acts as a potent agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ). Their divergent mechanisms of action culminate in the shared outcome of improved insulin sensitivity.
Quantitative Effects on Insulin Sensitivity
The following tables summarize the quantitative data from key studies investigating the effects of this compound and rosiglitazone on various parameters of insulin sensitivity.
Table 1: this compound Effects on Glucose Tolerance and Insulin Response
| Parameter | Animal Model | Treatment | Outcome | Reference |
| Glucose Tolerance | Aged DPP-IV(+) Wistar and F344 rats | This compound | Improved glucose tolerance after oral glucose challenge | [1] |
| Early Insulin Response | Aged DPP-IV(+) Wistar and F344 rats | This compound | Potentiated early insulin response | [1] |
| Glucose Excursions | Obese fa/fa Zucker rats | This compound | Restoration of glucose excursions to normal | [2] |
| Early Phase Insulin Response | Obese fa/fa Zucker rats | This compound | Significantly amplified in response to oral glucose load | [2] |
Table 2: Rosiglitazone Effects on Glucose Metabolism and Insulin Sensitivity
| Parameter | Study Population/Model | Treatment | Baseline | Post-treatment | % Change | p-value | Reference |
| Insulin-Stimulated Glucose Metabolism (Low-Dose Clamp) | Hypertensive, non-diabetic patients | Rosiglitazone (4 mg b.i.d.) | 56.2 mg/(m²-min) | 94.2 mg/(m²-min) | +68% | p=0.002 | [3] |
| Insulin-Stimulated Glucose Metabolism (High-Dose Clamp) | Hypertensive, non-diabetic patients | Rosiglitazone (4 mg b.i.d.) | 296.0 mg/(m²-min) | 356.0 mg/(m²-min) | +20% | p=0.016 | [3] |
| Glucose Disposal Rate (GDR) (Low-Dose Clamp) | Hypertensive, non-diabetic patients | Rosiglitazone (4 mg b.i.d.) | 34.8 ± 9.2 | 76.2 ± 13.0 | +119% | p=0.002 | [3] |
| Fasting Insulin | Hypertensive, non-diabetic patients | Rosiglitazone (4 mg b.i.d.) | 16.1 ± 1.4 µU/ml | 12.5 ± 0.9 µU/ml | -22% | p<0.01 | [4] |
| Total Glucose Disposal (Euglycemic Clamp) | Hypertensive, non-diabetic patients | Rosiglitazone (4 mg b.i.d.) | 5.0 ± 0.4 mg/kg⁻¹/min⁻¹ | 5.9 ± 0.5 mg/kg⁻¹/min⁻¹ | +18% | p<0.001 | [4] |
| Insulin-Stimulated Glucose Uptake | Fetal rat primary brown adipocytes | 10 µmol/l rosiglitazone | - | - | +40% | - | [5] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms through which this compound and rosiglitazone improve insulin sensitivity are visualized in the following diagrams.
Figure 1. this compound Mechanism of Action.
Figure 2. Rosiglitazone Mechanism of Action.
Experimental Protocols
A detailed understanding of the methodologies employed in the cited studies is crucial for the interpretation of the presented data.
This compound Studies
-
Oral Glucose Tolerance Test (OGTT) in Rats:
-
Animal Models: Aged (unspecified age) dipeptidyl peptidase IV (DPP-IV) positive (+) Fischer 344 (F344) and Wistar rats, and obese male Zucker rats were used.[1][2]
-
Drug Administration: this compound was administered orally.[2] The dosage was not specified in the provided abstracts.
-
Procedure: Following drug administration, a glucose challenge was given orally. Blood samples were collected at various time points to measure plasma glucose and insulin concentrations.
-
Primary Endpoints: The primary outcomes were the area under the curve (AUC) for glucose and the early insulin response following the glucose load.[1][2]
-
Rosiglitazone Studies
-
Euglycemic-Hyperinsulinemic Clamp in Humans:
-
Study Population: Hypertensive, non-diabetic patients (age 58 ± 6 years, BMI 30 ± 5 kg/m ²).[4]
-
Drug Administration: Rosiglitazone was administered at a dose of 4 mg orally twice daily for 16 weeks.[4]
-
Procedure: A continuous infusion of insulin (40 mU/m²/min) was administered to achieve hyperinsulinemia.[4] Simultaneously, a variable infusion of 20% dextrose was adjusted to maintain euglycemia (plasma glucose at a constant level). The rate of glucose infusion required to maintain euglycemia is a measure of insulin sensitivity.
-
Primary Endpoints: The primary outcome was the total glucose disposal rate, representing insulin-mediated glucose uptake by peripheral tissues.[4]
-
-
In Vitro Glucose Uptake in Adipocytes:
-
Model: Fetal rat primary brown adipocytes were cultured for 24 hours.[5]
-
Treatment: Cells were treated with or without 10 µmol/l rosiglitazone.[5] Following this, they were stimulated for 5 minutes with 10 nmol/l insulin.[5]
-
Procedure: Glucose uptake and the translocation of GLUT4 to the plasma membrane were measured.[5] Western blotting was used to analyze the insulin signaling cascade, including the phosphorylation of the insulin receptor and insulin receptor substrate (IRS).[5]
-
Primary Endpoints: The key endpoints were the rate of glucose uptake and the degree of GLUT4 translocation.[5]
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for assessing the impact of a therapeutic agent on insulin sensitivity using a euglycemic-hyperinsulinemic clamp study.
Figure 3. Euglycemic Clamp Experimental Workflow.
References
- 1. Dipeptidyl peptidase IV inhibitor this compound ameliorates early insulin response and glucose tolerance in aged rats but not in aged Fischer 344 rats lacking its enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of dipeptidyl peptidase IV with this compound increases plasma GLP-1 (7-36 amide) concentrations and improves oral glucose tolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of rosiglitazone on insulin sensitivity, lipolysis, and hepatic and skeletal muscle triglyceride content in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rosiglitazone improves insulin sensitivity and lowers blood pressure in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rosiglitazone produces insulin sensitisation by increasing expression of the insulin receptor and its tyrosine kinase activity in brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
NVP-DPP728: A Comparative Analysis of Dipeptidyl Peptidase IV Inhibition and Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of NVP-DPP728, a potent dipeptidyl peptidase IV (DPP-IV) inhibitor, with other alternatives, focusing on its cross-reactivity profile. The information is supported by available experimental data to offer an objective assessment for research and development purposes.
This compound is a slow-binding inhibitor of DPP-IV, a key enzyme in the regulation of glucagon-like peptide-1 (GLP-1).[1] By inhibiting DPP-IV, this compound prevents the degradation of GLP-1, thereby enhancing insulin secretion and improving glucose tolerance.[1][2] Its efficacy is intrinsically linked to its high affinity for DPP-IV and its selectivity over other related proteases.
Quantitative Comparison of Inhibitory Potency and Selectivity
The selectivity of a DPP-IV inhibitor is a critical factor in its safety profile, as off-target inhibition of other dipeptidyl peptidases, such as DPP-8 and DPP-9, has been associated with toxicity.[3] this compound has been characterized as a highly selective inhibitor of DPP-IV.
The following table summarizes the available quantitative data on the inhibitory activity of this compound.
| Target Enzyme | Inhibitor | Ki (nM) | IC50 (nM) | Selectivity vs. DPP-IV |
| DPP-IV (human) | This compound | 11 [4] | 14 | - |
| DPP-II | This compound | Data not available | Data not available | >15,000-fold |
| Other proline-cleaving proteases | This compound | Data not available | Data not available | >15,000-fold |
| DPP-8 | This compound | Data not available | Data not available | Data not available |
| DPP-9 | This compound | Data not available | Data not available | Data not available |
| Fibroblast Activation Protein (FAP) | This compound | Data not available | Data not available | Data not available |
Experimental Protocols
The determination of the cross-reactivity and selectivity of a DPP-IV inhibitor like this compound involves in vitro enzymatic assays. Below is a detailed methodology representative of the experiments used to generate the type of data presented above.
In Vitro Enzymatic Assay for DPP-IV and Other Proteases
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against DPP-IV and a panel of other proteases (e.g., DPP-II, DPP-8, DPP-9, FAP) to assess its selectivity.
Materials:
-
Recombinant human DPP-IV, DPP-II, DPP-8, DPP-9, and FAP enzymes.
-
Fluorogenic substrate, e.g., Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).
-
This compound stock solution (in a suitable solvent like DMSO).
-
Assay Buffer (e.g., Tris-HCl, pH 7.5).
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Enzyme Preparation: Dilute the recombinant enzymes to a predetermined optimal concentration in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Reaction:
-
Add a fixed volume of the diluted this compound to the wells of the 96-well plate.
-
Include control wells:
-
100% Activity Control: Enzyme and substrate without the inhibitor.
-
No Enzyme Control: Substrate only, to measure background fluorescence.
-
-
Add the diluted enzyme solution to all wells except the "No Enzyme Control".
-
Incubate the plate for a specific duration (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time (e.g., every minute for 30 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., ~360 nm excitation and ~460 nm emission for AMC). The rate of increase in fluorescence is proportional to the enzyme activity.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the 100% activity control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).
-
-
Selectivity Calculation: The selectivity is determined by calculating the ratio of the IC50 value for the other proteases to the IC50 value for DPP-IV.
Visualizations
Signaling Pathway of DPP-IV Inhibition
Caption: Mechanism of action of this compound on the GLP-1 signaling pathway.
Experimental Workflow for Selectivity Profiling
Caption: Workflow for determining the selectivity profile of a DPP-IV inhibitor.
References
- 1. Inhibition of dipeptidyl peptidase IV with this compound increases plasma GLP-1 (7-36 amide) concentrations and improves oral glucose tolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dipeptidyl peptidase IV inhibitor this compound ameliorates early insulin response and glucose tolerance in aged rats but not in aged Fischer 344 rats lacking its enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. This compound (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating NVP-DPP728's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NVP-DPP728's performance against other prominent dipeptidyl peptidase-4 (DPP-4) inhibitors. Accompanied by supporting experimental data and detailed protocols, this document serves as a comprehensive resource for validating the mechanism of action of this compound in new experimental models.
This compound is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1] The primary mechanism of action for this compound and other DPP-4 inhibitors, also known as "gliptins," involves preventing the degradation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] These hormones are released by the gut in response to food intake and play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release.[2][3] By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP, thereby enhancing glucose-dependent insulin secretion and improving glycemic control.[2][4]
This guide will compare the in vitro potency and kinetic parameters of this compound with other well-established DPP-4 inhibitors, including Sitagliptin, Vildagliptin, Saxagliptin, Alogliptin, and Linagliptin. Furthermore, detailed experimental protocols are provided to enable researchers to independently validate these findings and explore the effects of this compound in their specific models.
Comparative In Vitro Efficacy of DPP-4 Inhibitors
The following table summarizes the key in vitro potency and kinetic parameters of this compound and other selected DPP-4 inhibitors. This data is essential for comparing the intrinsic activity of these compounds against the DPP-4 enzyme.
| Compound | Ki (nM) | IC50 (nM) | kon (M-1s-1) | koff (s-1) |
| This compound | 11[1] | - | 1.3 x 105[1] | 1.3 x 10-3[1] |
| Sitagliptin | ~18[5] | 18[3], 19[5] | - | - |
| Vildagliptin | - | 4.5[6], 62[7] | - | - |
| Saxagliptin | 1.3[8] | 50[7] | - | - |
| Alogliptin | - | ~6.9[9], <7[10] | - | - |
| Linagliptin | - | ~1[7] | - | - |
Experimental Protocols
To facilitate the validation of this compound's mechanism of action, this section provides detailed methodologies for key in vitro and in vivo experiments.
In Vitro DPP-4 Enzyme Activity Assay
This protocol is designed to determine the inhibitory activity of this compound and other compounds against DPP-4.
Materials:
-
Recombinant Human DPP-4 Enzyme
-
DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[5]
-
Fluorogenic Substrate: H-Gly-Pro-AMC (aminomethylcoumarin)
-
Test compounds (this compound and others) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microtiter plate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[5][11]
-
Incubator set to 37°C
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, diluted DPP-4 enzyme, and the test compound to the appropriate wells. Include wells for 100% enzyme activity (no inhibitor) and background (no enzyme).[11]
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate H-Gly-Pro-AMC to all wells.[11]
-
Immediately measure the fluorescence intensity at regular intervals for a set period (e.g., 30-60 minutes) at 37°C using a fluorescence plate reader.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
In Vivo Oral Glucose Tolerance Test (OGTT) in Rats
This protocol assesses the effect of this compound on glucose tolerance in an animal model.
Animals:
-
Male Wistar or Zucker rats[12]
Materials:
-
This compound and vehicle control
-
Glucose solution (e.g., 2 g/kg body weight)[2]
-
Glucometer and test strips
-
Blood collection supplies (e.g., tail vein lancets, capillaries)
Procedure:
-
Fast the rats overnight (approximately 12-16 hours) with free access to water.[2][12]
-
Administer this compound or vehicle orally (p.o.) at a predetermined time before the glucose challenge (e.g., 30-60 minutes).[12]
-
At time 0, collect a baseline blood sample from the tail vein and measure the blood glucose level.
-
Immediately after the baseline blood sample, administer the glucose solution orally.[2]
-
Collect blood samples at various time points after the glucose load (e.g., 15, 30, 60, 90, and 120 minutes).[2][12]
-
Measure the blood glucose level for each sample.
-
Plot the blood glucose concentration over time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect on glucose tolerance.[2]
Measurement of Active GLP-1 and GIP Levels
This protocol describes the quantification of active incretin hormones in plasma samples obtained from the in vivo studies.
Materials:
-
Plasma samples collected from the OGTT study (collected in tubes containing a DPP-4 inhibitor and aprotinin)
-
Commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kits specific for active GLP-1 (7-36 amide) and GIP.[13][14]
Procedure:
-
Follow the instructions provided with the specific ELISA kit.
-
Briefly, plasma samples, standards, and controls are added to the wells of a microplate pre-coated with a capture antibody specific for the active form of GLP-1 or GIP.[14]
-
After incubation and washing steps, a detection antibody, often conjugated to an enzyme, is added.[13]
-
A substrate is then added, and the resulting colorimetric or fluorescent signal is measured using a microplate reader.[13][14]
-
The concentration of active GLP-1 or GIP in the samples is determined by interpolating from the standard curve.
Insulin and Glucagon Secretion from Isolated Pancreatic Islets
This protocol allows for the direct assessment of this compound's effect on pancreatic islet hormone secretion.
Materials:
-
Isolated pancreatic islets (from rodents or other species)[15]
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with different glucose concentrations (e.g., low glucose: 2.8 mM; high glucose: 16.7 mM)[16]
-
This compound or other test compounds
-
Insulin and Glucagon ELISA kits
Procedure:
-
Isolate pancreatic islets using a standard collagenase digestion method.[15]
-
Pre-incubate batches of islets in KRB buffer with low glucose for a defined period to establish a baseline.[16]
-
Incubate the islets with low or high glucose concentrations in the presence or absence of this compound for a specified time (e.g., 1 hour).[16]
-
Collect the supernatant to measure secreted insulin and glucagon.
-
Lyse the islets to determine the intracellular hormone content.
-
Quantify insulin and glucagon concentrations in the supernatant and cell lysates using specific ELISA kits.
-
Express the secreted hormone levels as a percentage of the total hormone content.
Visualizing the Mechanism and Workflow
To further clarify the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: DPP-4 Inhibition Signaling Pathway.
Caption: Experimental Workflow for Validating this compound.
References
- 1. This compound (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. axonmedchem.com [axonmedchem.com]
- 4. 2.5. Oral Glucose Tolerance Test (OGTT) [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Emerging DPP-4 inhibitors: focus on linagliptin for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic, pharmacodynamic, and efficacy profiles of alogliptin, a novel inhibitor of dipeptidyl peptidase-4, in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Alogliptin [pdb101.rcsb.org]
- 11. abcam.com [abcam.com]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Static insulin secretion analysis of isolated islets [protocols.io]
A Comparative Guide to the Pharmacokinetic Profiles of DPP-IV Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of oral hypoglycemic agents, have become a cornerstone in the management of type 2 diabetes mellitus. Their mechanism of action involves inhibiting the DPP-IV enzyme, which rapidly inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3][4] By prolonging the activity of these hormones, DPP-IV inhibitors enhance glucose-dependent insulin secretion and suppress glucagon release, ultimately leading to improved glycemic control.[1][2][3][4] While all drugs in this class share a common mechanism, their pharmacokinetic profiles exhibit notable differences that can influence their clinical application and dosing regimens. This guide provides a comprehensive comparison of the pharmacokinetic profiles of five widely used DPP-IV inhibitors: sitagliptin, vildagliptin, saxagliptin, linagliptin, and alogliptin, supported by experimental data and detailed methodologies.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of the five DPP-IV inhibitors, providing a clear basis for comparison.
| Parameter | Sitagliptin | Vildagliptin | Saxagliptin | Linagliptin | Alogliptin |
| Oral Bioavailability (%) | ~87[5] | ~85[6] | 50-75[7] | ~30[8][9] | ~100[10] |
| Time to Peak Plasma Concentration (Tmax) (hours) | 1-4[2][11] | 1.5-2.0[12] | ~2[8] | ~1.5[13] | 1-2[10][14] |
| Plasma Protein Binding (%) | 38[15] | ~9.3[6] | Low (≤30%)[7] | Concentration-dependent (99% at 1 nmol/L to 75-89% at >30 nmol/L) | ~20 |
| Terminal Half-life (t½) (hours) | ~12.4[2][11] | ~2-3[12][16] | 2.1-4.4 (parent); ~27 (DPP-4 inhibition)[7][17] | >100 (terminal); ~10 (accumulation)[18] | ~21[10] |
| Metabolism | Minimally metabolized; primarily excreted unchanged.[19][20] | Primarily hydrolysis to an inactive metabolite.[6] | Metabolized by CYP3A4/5 to an active metabolite (5-hydroxy saxagliptin).[17][21] | Minimally metabolized.[18] | Minimally metabolized. |
| Primary Route of Elimination | Renal (primarily as unchanged drug).[15][19] | Primarily renal (metabolites and unchanged drug).[6] | Renal and hepatic.[17] | Primarily fecal (biliary excretion).[13] | Primarily renal (as unchanged drug).[10] |
| Dosage Adjustment in Renal Impairment | Yes[2][15] | Yes[22] | Yes[17] | No[13] | Yes[10][14] |
Experimental Protocols
The determination of the pharmacokinetic profiles of these DPP-IV inhibitors involves a series of well-established experimental procedures. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Oral Bioavailability and Pharmacokinetic Parameters in Humans
Objective: To determine the rate and extent of absorption and to characterize the pharmacokinetic profile of a DPP-IV inhibitor after oral administration.
Methodology:
-
Study Design: A single-dose, open-label, two-period crossover study is typically conducted in healthy volunteers.[20]
-
Subject Recruitment: A cohort of healthy adult subjects, screened for normal renal and hepatic function, is enrolled.
-
Drug Administration:
-
Oral Dose: After an overnight fast, subjects receive a single oral dose of the DPP-IV inhibitor tablet with a standardized volume of water.
-
Intravenous (IV) Dose (for absolute bioavailability): In a separate study period, the same subjects receive a single IV infusion of the drug over a specified time.
-
-
Blood Sampling: Serial blood samples (e.g., 5 mL) are collected into tubes containing an anticoagulant (e.g., EDTA) at predefined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).[7]
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the parent drug and any major active metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][17][22]
-
Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis:
-
Cmax (Maximum Plasma Concentration): The highest observed plasma concentration.
-
Tmax (Time to Cmax): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total drug exposure over time, calculated using the linear trapezoidal rule.
-
t½ (Terminal Half-life): The time taken for the plasma concentration to decrease by half.
-
CL/F (Apparent Total Body Clearance): The volume of plasma cleared of the drug per unit of time after oral administration.
-
Vd/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
-
Bioavailability Calculation: Absolute bioavailability (F) is calculated as: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100%.[7]
Protocol 2: In Vitro Metabolism Studies
Objective: To identify the metabolic pathways and the cytochrome P450 (CYP) enzymes involved in the metabolism of a DPP-IV inhibitor.
Methodology:
-
Incubation with Human Liver Microsomes (HLMs):
-
The DPP-IV inhibitor is incubated with pooled HLMs in the presence of an NADPH-generating system.
-
Samples are taken at various time points and the reaction is quenched.
-
The disappearance of the parent drug and the formation of metabolites are monitored by LC-MS/MS.
-
-
Reaction Phenotyping with Recombinant CYP Enzymes:
-
The DPP-IV inhibitor is incubated with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to identify the specific enzymes responsible for its metabolism.
-
-
Metabolite Identification: The structure of potential metabolites is elucidated using high-resolution mass spectrometry.
Protocol 3: Determination of Excretion Pathways
Objective: To determine the routes and extent of elimination of a DPP-IV inhibitor and its metabolites.
Methodology:
-
Radiolabeled Drug Administration: A single oral dose of a radiolabeled version of the DPP-IV inhibitor (e.g., with ¹⁴C) is administered to healthy subjects.
-
Sample Collection: Urine and feces are collected at regular intervals for a period sufficient to ensure recovery of most of the administered radioactivity (e.g., 7-10 days).
-
Radioactivity Measurement: The total radioactivity in urine and feces is measured using liquid scintillation counting.
-
Metabolite Profiling: The collected urine and feces samples are analyzed by LC-MS/MS to identify and quantify the parent drug and its metabolites.
Visualizations
The following diagrams illustrate the key signaling pathway affected by DPP-IV inhibitors and a typical experimental workflow for pharmacokinetic analysis.
Caption: Mechanism of action of DPP-IV inhibitors.
Caption: General workflow for a clinical pharmacokinetic study.
Conclusion
The pharmacokinetic profiles of DPP-IV inhibitors, while sharing a common therapeutic goal, exhibit significant variability in their absorption, metabolism, and excretion pathways. These differences have important clinical implications, particularly concerning dosing frequency and the need for dose adjustments in patients with renal impairment. A thorough understanding of these pharmacokinetic characteristics is crucial for drug development professionals and researchers in optimizing therapeutic strategies and ensuring patient safety. The experimental protocols outlined in this guide provide a foundational framework for conducting the necessary studies to elucidate the pharmacokinetic properties of novel DPP-IV inhibitors.
References
- 1. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Clinical Pharmacokinetics Analysis in Clinical Trials | Medicover MICS [medicover-mics.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. people.duke.edu [people.duke.edu]
- 6. How to Conduct a Bioavailability Assessment? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray [dda.creative-bioarray.com]
- 8. eCFR :: 21 CFR Part 320 Subpart B -- Procedures for Determining the Bioavailability or Bioequivalence of Drug Products [ecfr.gov]
- 9. Format and Content of the Human Pharmacokinetics and Bioavailability Section of an Application | FDA [fda.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 12. bioivt.com [bioivt.com]
- 13. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 14. ICH Guidance Documents | FDA [fda.gov]
- 15. Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application | FDA [fda.gov]
- 16. researchgate.net [researchgate.net]
- 17. ikev.org [ikev.org]
- 18. Bioavailability & Method of determination [knowledgeofpharma.blogspot.com]
- 19. fda.gov [fda.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ICH Official web site : ICH [ich.org]
Independent Validation of NVP-DPP728: A Comparative Analysis with Other DPP-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published findings for the dipeptidyl peptidase-4 (DPP-4) inhibitor NVP-DPP728, with a focus on independent validation and comparison with other widely used alternatives such as sitagliptin and vildagliptin. The information is intended to support researchers, scientists, and drug development professionals in their understanding of the characteristics of these compounds.
Executive Summary
This compound is a potent, slow-binding inhibitor of DPP-4, an enzyme responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1).[1][2][3][4] Inhibition of DPP-4 by this compound leads to increased levels of active GLP-1, which in turn potentiates glucose-dependent insulin secretion.[2][5] This mechanism of action has been proposed as a therapeutic approach for type 2 diabetes.[1][3] Independent comparative studies have since provided further insights into its in vivo efficacy and duration of action relative to other DPP-4 inhibitors. A key independent finding is that while potent, this compound has a shorter duration of DPP-IV inhibition in vivo compared to sitagliptin and vildagliptin.
Comparative Data on DPP-4 Inhibition
The following tables summarize the quantitative data from published findings, offering a direct comparison between this compound and other DPP-4 inhibitors.
Table 1: In Vitro Potency and Kinetics of DPP-4 Inhibitors
| Compound | Target | Ki (nM) | kon (M-1s-1) | koff (s-1) | Reference |
| This compound | Human DPP-IV | 11 | 1.3 x 105 | 1.3 x 10-3 | [1][3] |
| Sitagliptin | Human DPP-4 | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts | |
| Vildagliptin | Human DPP-4 | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts |
Note: Direct comparative in vitro kinetic data for sitagliptin and vildagliptin was not available in the provided search results. The table highlights the well-characterized parameters of this compound.
Table 2: In Vivo DPP-IV Inhibition in ob/ob Mice (10 mg/kg, p.o.)
| Compound | Maximum Inhibition (%) | Inhibition at 2 hours (%) | Inhibition at 8 hours (%) | Duration of Action | Reference |
| This compound | ~80% (at 60 min) | ~50% | Not sustained | Short-acting | [1] |
| Sitagliptin | ~90% (at 60 min) | >70% | >70% | Long-acting | [1] |
| Vildagliptin | Not explicitly stated in provided abstracts | >70% | >70% | Long-acting | [1] |
This independent comparative study highlights a key difference in the pharmacokinetic profiles of these inhibitors.[1]
Experimental Protocols
In Vitro DPP-IV Inhibition Assay (for this compound)
-
Enzyme Source: Purified human DPP-IV.
-
Substrate: H-Gly-Pro-AMC.
-
Method: The amidolytic activity of DPP-IV was measured in the presence of varying concentrations of this compound.
-
Kinetic Parameters:
In Vivo DPP-IV Inhibition Study in ob/ob Mice
-
Animal Model: ob/ob mice.
-
Compounds: this compound, sitagliptin, and vildagliptin.
-
Dosage: 10 mg/kg administered orally (p.o.).
-
Procedure:
-
A fixed dose of each inhibitor was administered to the mice.
-
Blood samples were collected at various time points (0, 1, 2, 4, 8, and 12 hours).
-
Plasma DPP-IV activity was analyzed to determine the extent and duration of inhibition.[1]
-
-
Glucose-Lowering Effect: An oral glucose tolerance test (OGTT) was performed at 1, 4, 8, and 12 hours post-dosing to assess the impact on glucose excursion.[1]
Visualizing the Mechanism and Workflow
Signaling Pathway of DPP-4 Inhibition
Caption: Mechanism of action of this compound in glucose regulation.
Experimental Workflow for In Vivo DPP-IV Inhibition Assay
Caption: Workflow for the comparative in vivo study of DPP-4 inhibitors.
References
- 1. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of dipeptidylpeptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of dipeptidyl peptidase IV with this compound increases plasma GLP-1 (7-36 amide) concentrations and improves oral glucose tolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of NVP-DPP728 and Newer Gliptins for Dipeptidyl Peptidase-4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the first-generation dipeptidyl peptidase-4 (DPP-4) inhibitor, NVP-DPP728, with several newer, clinically approved gliptins. The objective is to present a detailed analysis of their performance based on available experimental data, aiding researchers and drug development professionals in understanding the evolution and characteristics of DPP-4 inhibitors.
Introduction to DPP-4 Inhibition
Dipeptidyl peptidase-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and stimulate insulin secretion while suppressing glucagon release. By inhibiting DPP-4, gliptins prolong the action of incretins, leading to improved glycemic control in patients with type 2 diabetes. This compound was a pioneering compound in this class, paving the way for the development of the newer gliptins that are now widely used in clinical practice.
Quantitative Comparison of In Vitro Potency and Selectivity
The following tables summarize the in vitro potency (Ki and IC50 values) and selectivity of this compound against DPP-4, compared to a selection of newer gliptins. Lower Ki and IC50 values indicate higher potency.
Table 1: In Vitro Potency against Human DPP-4
| Compound | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |
| This compound | 11 | 14 | [1][2] |
| Sitagliptin | 18 | 19 | [3][4] |
| Vildagliptin | 3 | 62 | [4][5] |
| Saxagliptin | 1.3 | ~50 | [3][6][7] |
| Alogliptin | <10 | 7-24 | [4][7] |
| Linagliptin | ~1 | 1 | [4][8] |
Table 2: Selectivity Profile against Related Peptidases (DPP-8 and DPP-9)
Selectivity for DPP-4 over other peptidases, such as DPP-8 and DPP-9, is a crucial factor in the safety profile of these inhibitors. Inhibition of DPP-8 and DPP-9 has been associated with adverse effects in preclinical studies[9]. Higher selectivity ratios indicate a more favorable safety profile.
| Compound | Selectivity for DPP-4 vs. DPP-8 (fold) | Selectivity for DPP-4 vs. DPP-9 (fold) | Reference(s) |
| This compound | >15,000 (over DPP-II) | Data not available | [10] |
| Sitagliptin | ~1900 | ~3000 | [6] |
| Vildagliptin | ~400 | ~20 | [6] |
| Saxagliptin | ~400 | ~75 | [3][6] |
| Alogliptin | Data not available | Data not available | |
| Linagliptin | >40,000 | >10,000 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used to characterize DPP-4 inhibitors.
In Vitro DPP-4 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Test compound (e.g., this compound or other gliptins) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader capable of measuring fluorescence
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the diluted test compound, a fixed concentration of recombinant human DPP-4 enzyme, and the assay buffer.
-
Include control wells containing the enzyme and buffer without the inhibitor (100% activity) and wells with buffer and substrate only (background).
-
Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C, protected from light, for a defined time (e.g., 30-60 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Oral Glucose Tolerance Test (OGTT) in a Rodent Model (e.g., Zucker Rats)
Objective: To evaluate the in vivo efficacy of a DPP-4 inhibitor in improving glucose tolerance.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle control (e.g., water or saline)
-
Glucose solution (e.g., 2 g/kg)
-
Zucker rats (or other appropriate rodent model)
-
Blood glucose monitoring system
-
Oral gavage needles
Procedure:
-
Fast the animals overnight (e.g., 12-16 hours) with free access to water.
-
Record the baseline blood glucose level (time 0) from a tail vein blood sample.
-
Administer the test compound or vehicle control orally via gavage at a predetermined dose.
-
After a specified time (e.g., 30-60 minutes), administer a glucose solution orally via gavage.
-
Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure the blood glucose concentration at each time point.
-
Plot the blood glucose concentration over time for both the treated and control groups.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the improvement in glucose tolerance.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can enhance understanding. The following diagrams were created using the DOT language.
Caption: Mechanism of action of DPP-4 inhibitors.
Caption: Workflow for an in vitro DPP-4 inhibition assay.
Conclusion
This compound was a foundational molecule in the development of DPP-4 inhibitors. While it demonstrated potent and selective inhibition of DPP-4, the newer gliptins have been optimized for various pharmacokinetic and pharmacodynamic properties. For instance, linagliptin exhibits exceptionally high potency and selectivity. The data presented in this guide highlights the progress made in the field of DPP-4 inhibition for the treatment of type 2 diabetes. This comparative overview, based on available experimental data, serves as a valuable resource for researchers and professionals in the ongoing development of novel antidiabetic therapies.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Emerging DPP-4 inhibitors: focus on linagliptin for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. creative-enzymes.com [creative-enzymes.com]
Safety Operating Guide
Proper Disposal Procedures for NVP-DPP728: A General Guide
Chemical and Physical Properties of NVP-DPP728
A summary of the available quantitative data for this compound is provided below. This information is crucial for a preliminary assessment, but the SDS will contain more comprehensive details for safety and handling.
| Property | Value |
| Molecular Formula | C₁₅H₁₈N₆O |
| Molecular Weight | 298.34 g/mol |
| CAS Number | 247016-69-9 |
| Solubility | Soluble to 100 mM in water and DMSO |
| Purity | ≥97% |
| Storage Temperature | -20°C |
General Protocol for the Disposal of Chemical Waste
The following is a generalized, step-by-step protocol for the disposal of chemical waste such as this compound in a laboratory setting. This protocol is intended as a guide and must be adapted to comply with institutional and regulatory requirements.
1. Waste Identification and Segregation:
-
Treat all waste generated from handling this compound (e.g., unused compound, contaminated solvents, and consumables) as hazardous chemical waste.
-
Segregate waste into compatible categories to prevent dangerous reactions. Common categories include:
-
Solid Waste: Contaminated personal protective equipment (PPE) like gloves and lab coats, pipette tips, and empty vials.
-
Liquid Waste: Unused solutions, contaminated solvents, and rinsing solutions.
-
Sharps Waste: Contaminated needles, syringes, and broken glass.
-
2. Waste Collection and Containment:
-
Solid Waste:
-
Collect in a designated, clearly labeled, and leak-proof container lined with a heavy-duty plastic bag.
-
Ensure the container is kept closed when not in use.
-
-
Liquid Waste:
-
Use a dedicated, compatible, and shatter-proof waste container (e.g., a high-density polyethylene (HDPE) bottle).
-
Do not mix incompatible waste streams.
-
Fill the container to no more than 80% of its capacity to allow for expansion and prevent spills.
-
Keep the container securely capped.
-
-
Sharps Waste:
-
Place all contaminated sharps in a designated, puncture-resistant sharps container.
-
3. Labeling of Waste Containers:
-
Properly label all waste containers with the following information:
-
The words "Hazardous Waste."
-
The full chemical name(s) of the contents (e.g., "this compound in DMSO"). Avoid using abbreviations or chemical formulas.
-
The approximate concentration and volume of each component.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
4. Storage of Chemical Waste:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel and near the point of generation.
-
Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks or spills.
-
Store waste away from heat sources, direct sunlight, and high-traffic areas.
5. Waste Pickup and Disposal:
-
Once a waste container is full or has reached the designated accumulation time limit set by your institution, arrange for its collection by the EHS department.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Do not dispose of chemical waste down the drain or in the regular trash.
6. Decontamination of Reusable Equipment:
-
Thoroughly decontaminate all reusable glassware and equipment that has come into contact with this compound.
-
A typical procedure involves:
-
Rinsing with a suitable solvent to remove the bulk of the compound. Collect the rinsate as hazardous liquid waste.
-
Washing with an appropriate laboratory detergent and water.
-
Final rinsing with deionized water.
-
-
For potent compounds, a specific deactivation solution may be required. Consult the SDS or your EHS department for guidance.
This compound Disposal Workflow
The following diagram illustrates the general logical workflow for the proper disposal of chemical waste in a laboratory setting.
Caption: General workflow for the safe disposal of this compound waste.
Essential Safety and Logistical Information for Handling NVP-DPP728
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of NVP-DPP728, a potent dipeptidyl peptidase IV (DPP-IV) inhibitor. Adherence to these procedures is essential to ensure personnel safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
Given the potent nature of this compound, a comprehensive PPE strategy is mandatory to prevent accidental exposure through inhalation, ingestion, or skin contact. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Double-gloving is required. Change gloves immediately if contaminated. |
| Eye Protection | Safety Goggles | Must provide a complete seal around the eyes to protect against splashes. |
| Respiratory Protection | NIOSH-approved Respirator | A fit-tested N95 or higher-rated respirator is necessary when handling the compound in powder form or when aerosolization is possible. |
| Body Protection | Disposable Lab Coat | A dedicated, disposable lab coat should be worn over personal clothing and changed regularly. |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn in the designated handling area and removed before exiting.[1] |
Operational Plan for Handling
A systematic approach is critical for safely handling potent compounds like this compound. The following step-by-step plan outlines the key phases of handling, from preparation to post-handling procedures.
2.1. Preparation
-
Designated Area: All handling of this compound must occur in a designated and restricted area, such as a certified chemical fume hood or a glove box, to ensure containment.
-
Decontamination: Ensure that a validated decontamination solution is readily available in the work area.[1]
-
Waste Disposal Setup: Prepare clearly labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).[1]
-
PPE Donning: Put on all required PPE in the correct order in a designated clean area before entering the handling zone.[1]
2.2. Handling
-
Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound. If handling powders, use techniques that minimize dust generation, such as gentle scooping.[1]
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.[1]
-
Spill Management: In the event of a spill, immediately alert others in the area. Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.[1]
2.3. Post-Handling
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[1][2]
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[1]
-
Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.
Below is a workflow diagram illustrating the safe handling of potent pharmaceutical compounds.
Caption: Workflow for Safe Handling of Potent Pharmaceutical Compounds.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous.
-
Solid Waste: Contaminated PPE (gloves, lab coats, shoe covers), disposable labware, and any materials used for cleaning spills should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a sealed, labeled, and appropriate hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
Documentation: Maintain accurate records of all disposed hazardous waste in accordance with institutional and regulatory requirements.
Signaling Pathway of this compound
This compound is a selective inhibitor of the enzyme Dipeptidyl Peptidase IV (DPP-IV). DPP-IV is responsible for the rapid degradation of incretin hormones, such as Glucagon-Like Peptide-1 (GLP-1). By inhibiting DPP-IV, this compound increases the circulating levels of active GLP-1. This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from α-cells, ultimately resulting in improved glycemic control.
The following diagram illustrates the simplified signaling pathway affected by this compound.
Caption: Simplified Signaling Pathway of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
